molecular formula C10H9N3O2 B1307009 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 876718-01-3

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No.: B1307009
CAS No.: 876718-01-3
M. Wt: 203.2 g/mol
InChI Key: KPKNLIVZZRDKGI-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNLIVZZRDKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390252
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876718-01-3
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Foundational & Exploratory

Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the bromination of a suitable precursor to form a key intermediate, followed by a nucleophilic substitution reaction with 1,2,4-triazole. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and experimental workflows to aid in laboratory-scale production.

I. Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence. The first step involves the radical bromination of a methyl group on a benzoic acid derivative. A subsequent nucleophilic substitution reaction with 1,2,4-triazole then yields the final product. While various starting materials and conditions can be employed, a common and effective route begins with 2-methylbenzoic acid (o-toluic acid).

A plausible alternative for the initial step is the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light.

II. Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

This procedure outlines the synthesis of the key intermediate, 2-(bromomethyl)benzoic acid, from o-toluic acid.

Materials:

  • o-Toluic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • n-Hexane

Equipment:

  • Reflux apparatus

  • 200W tungsten lamp

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • A solution of o-toluic acid (15.0 g, 110.3 mmol) in CCl₄ (150 mL) is warmed to reflux.

  • A solution of Br₂ (17.6 g, 110.3 mmol) in CCl₄ (150 mL) is added to the refluxing solution while irradiating with a 200 W tungsten lamp. The bromine solution should be added at a rate that maintains a pale orange color throughout the addition. A vigorous reflux and evolution of hydrogen bromide will be observed.

  • After the addition is complete, the heating and irradiation are continued for an additional 5 minutes, at which point a colorless suspension should be observed.

  • The reaction progress can be monitored by TLC analysis [hexane/EtOAc (1:1)] to ensure all starting material has been consumed.

  • The solution is then cooled to 65°C, and n-hexane is added. The mixture is further cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C.

  • This process yields 2-(bromomethyl)benzoic acid as a colorless solid.

Step 2: Synthesis of this compound

This procedure details the reaction of 2-(bromomethyl)benzoic acid with 1,2,4-triazole to form the final product. This protocol is based on analogous reactions involving the alkylation of 1,2,4-triazole with α-halo-substituted aromatic compounds.[1]

Materials:

  • 2-(Bromomethyl)benzoic acid

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF is prepared.

  • To this suspension, 1,2,4-triazole (1.0 eq.) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of 1,2,4-triazole.

  • A solution of 2-(bromomethyl)benzoic acid (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

III. Quantitative Data

Step Reaction Starting Material Product Yield Reference
1Brominationo-Toluic acid2-(Bromomethyl)benzoic acid84%[2]
2Nucleophilic Substitution2-(Bromomethyl)benzoic acid and 1,2,4-triazoleThis compoundNot explicitly reported, but similar reactions suggest moderate to good yields.

IV. Visualizations

Logical Relationships in the Synthesis Pathway

Synthesis_Pathway o_toluic_acid o-Toluic Acid bromomethyl_benzoic_acid 2-(Bromomethyl)benzoic acid o_toluic_acid->bromomethyl_benzoic_acid Step 1: Bromination (Br₂, CCl₄, light) final_product This compound bromomethyl_benzoic_acid->final_product Step 2: Nucleophilic Substitution (Base, DMF) triazole 1,2,4-Triazole triazole->final_product Step 2: Nucleophilic Substitution (Base, DMF)

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Workflow for Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

Step1_Workflow start Start: Dissolve o-Toluic Acid in CCl₄ reflux Heat to Reflux start->reflux add_br2 Add Bromine Solution with Light Irradiation reflux->add_br2 continue_reflux Continue Reflux and Irradiation (5 min) add_br2->continue_reflux tlc Monitor by TLC continue_reflux->tlc cool_65 Cool to 65°C tlc->cool_65 Reaction Complete add_hexane Add n-Hexane cool_65->add_hexane cool_rt Cool to Room Temperature add_hexane->cool_rt filter Filter Precipitate cool_rt->filter wash Wash with n-Hexane filter->wash dry Dry in Vacuum Oven wash->dry end End: Obtain 2-(Bromomethyl)benzoic acid dry->end

Caption: A flowchart detailing the experimental workflow for the synthesis of 2-(bromomethyl)benzoic acid.

Experimental Workflow for Step 2: Synthesis of this compound

Step2_Workflow start Start: Prepare NaH suspension in DMF add_triazole Add 1,2,4-Triazole at 0°C start->add_triazole stir_30min Stir for 30 min at 0°C add_triazole->stir_30min add_bromo Add 2-(Bromomethyl)benzoic acid solution at 0°C stir_30min->add_bromo warm_rt Warm to Room Temperature and Stir (12-24h) add_bromo->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO₃ solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify end End: Obtain this compound purify->end

Caption: A flowchart outlining the experimental workflow for the synthesis of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document primarily presents predicted values from computational models and offers detailed, generalized experimental protocols for their empirical determination. The guide also elucidates the well-established mechanism of action for the broader class of triazole antifungals, which is the inhibition of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C10H9N3O2. Its structure features a benzoic acid moiety substituted at the ortho position with a methyl group linked to a 1H-1,2,4-triazole ring.

Table 1: General Information

ParameterValueSource
IUPAC Name 2-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid-
CAS Number 876718-01-3[1][2][3]
Molecular Formula C10H9N3O2[1]
Molecular Weight 203.201 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a drug candidate. The following tables summarize the available predicted data for this compound.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa 3.65 ± 0.36[1]
Boiling Point 444.4 ± 47.0 °C[4]
Density 1.34 ± 0.1 g/cm³[4]
Melting Point Not available-
logP Not available-

Note: The melting point for a structurally related compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, has been reported as 174–176 °C, which may provide a rough estimate.[5]

Table 3: Solubility Profile (Qualitative Prediction)

SolventPredicted SolubilityRationale
Water Sparingly solubleThe presence of the carboxylic acid and triazole groups may confer some aqueous solubility, but the benzene ring is hydrophobic. Solubility is expected to be pH-dependent.
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) SolubleThe polar functional groups (carboxylic acid, triazole) should facilitate dissolution in polar organic solvents. Benzoic acid itself shows good solubility in these solvents.[6][7][8]
Nonpolar Organic Solvents (e.g., Hexane, Toluene) Poorly solubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Experimental Protocols for Physicochemical Property Determination

To supplement the predicted data, the following are detailed, generalized experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[9][10][11]

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

  • Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[9]

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

LogP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology: HPLC-based Method

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of reference compounds with known logP values are injected, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') against the known logP values.

  • Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is determined.

  • Calculation: The log k' of the target compound is calculated from its retention time and the void time of the column. The logP value is then interpolated from the calibration curve.

Biological Activity and Mechanism of Action

While no specific biological activity has been documented for this compound, the 1,2,4-triazole moiety is a well-known pharmacophore in many antifungal and anticancer agents.[5][12][13] The primary mechanism of action for triazole antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[14][15][16]

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway, and CYP51 is a key enzyme that catalyzes the demethylation of lanosterol, a precursor to ergosterol.[14][15]

Triazole antifungals bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal functions, leading to increased permeability, inhibition of fungal growth, and ultimately cell death.[16][17][18]

G cluster_drug_target Drug-Target Interaction cluster_pathway Ergosterol Biosynthesis Pathway cluster_cellular_effect Cellular Consequences Triazole_Compound This compound (or other triazole antifungal) CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Triazole_Compound->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51-mediated demethylation Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Fungal Cell Membrane Integrity and Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Growth Inhibition / Cell Death Membrane_Disruption->Fungal_Cell_Death

References

Navigating the Therapeutic Potential of Triazole-Benzoic Acid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the synthesis, biological activities, and experimental protocols related to triazole-benzoic acid derivatives. While the initial topic of interest was 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS number 876718-01-3), a comprehensive review of the scientific literature reveals a significant lack of specific experimental data for this particular isomer. However, extensive research is available for the closely related structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its hybrids. This document will, therefore, leverage the rich dataset of these related compounds to provide an in-depth technical overview of the core scaffold, which is of significant interest to researchers, scientists, and drug development professionals. The methodologies and findings presented herein for the 4-substituted analogs are considered highly relevant and adaptable for the study of other isomers, including the 2-substituted variant.

Introduction to Triazole-Containing Compounds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a valuable component in the design of novel drugs.[1] When coupled with a benzoic acid moiety, the resulting scaffold presents opportunities for diverse biological activities, ranging from anticancer to antimicrobial effects.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented below. These values are primarily based on computational predictions.

PropertyValueSource
CAS Number876718-01-3N/A
Molecular FormulaC₁₀H₉N₃O₂[3]
Molecular Weight203.20 g/mol [3]
Predicted pKa3.65 ± 0.36[3]
Canonical SMILESC1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O[3]

Synthesis of Triazole-Benzoic Acid Derivatives

A plausible synthetic route for this compound is outlined below. This would likely involve the reaction of 2-(bromomethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a base.

Synthesis_Pathway reagent1 2-(Bromomethyl)benzoic acid reaction + reagent1->reaction reagent2 1H-1,2,4-Triazole reagent2->reaction product This compound reaction->product Nucleophilic Substitution reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction->reaction_conditions

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol for a 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid

The following is a detailed experimental protocol for the synthesis of a representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid, which has demonstrated significant biological activity.[4]

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives:

  • Step 1: Synthesis of 1,2,4-triazole benzoic acids. 4-hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid scaffold.[4] The reaction mixture is typically stirred at room temperature in a suitable solvent, such as ethanol, for several hours.

  • Step 2: Purification. The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain the desired product in good yield.[4]

  • Step 3: Characterization. The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Experimental_Workflow start Start: 4-Hydrazinobenzoic acid + Dialkyl-N-cyanoimido(dithio)carbonate reaction Reaction in Ethanol at Room Temperature start->reaction filtration Filtration and Washing reaction->filtration recrystallization Recrystallization for Purification filtration->recrystallization characterization Structural Characterization (NMR, MS) recrystallization->characterization end End: Purified 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative characterization->end

Caption: Workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the extensive research on its 4-substituted isomers highlights the potential of this chemical class as potent anticancer agents.[4][5]

Anticancer Activity

Numerous studies have demonstrated the in vitro cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5]

Table of In Vitro Cytotoxicity Data for 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids:

CompoundTarget Cell LineIC₅₀ (µM)Reference
Hybrid 2MCF-718.7[4]
Hybrid 2HCT-11625.7[4]
Hybrid 5MCF-715.6[4]
Hybrid 14MCF-723.9[4]
Hybrid 15HCT-11622.6[4]
DoxorubicinMCF-719.7[4]
DoxorubicinHCT-11622.6[4]

These compounds have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action for their anticancer effects.[6][7]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of these compounds have revealed that they can induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a highly desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Apoptosis_Pathway compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid cancer_cell Cancer Cell compound->cancer_cell apoptosis_induction Induction of Apoptosis cancer_cell->apoptosis_induction Triggers cellular signaling cascade cell_death Cancer Cell Death apoptosis_induction->cell_death

Caption: Proposed mechanism of action via apoptosis induction.

Conclusion and Future Directions

The 1,2,4-triazole-benzoic acid scaffold represents a promising area for the development of new therapeutic agents, particularly in the field of oncology. While specific data on this compound is limited, the extensive research on its structural isomers provides a strong rationale for its further investigation. Future studies should focus on the targeted synthesis of the 2-substituted isomer and a comprehensive evaluation of its biological activities. The experimental protocols and findings detailed in this guide for the 4-substituted analogs can serve as a valuable roadmap for such endeavors. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information with data from closely related analogues and predicted properties to offer a thorough resource.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 876718-01-3) is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-triazole ring through a methylene bridge.[1] This structural arrangement has implications for its chemical reactivity and potential biological interactions. The methylene spacer provides rotational flexibility between the aromatic and triazole rings, which can influence its binding to biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 876718-01-3[1]
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]
Melting Point 206 - 207 °C[3]
Appearance Brown solid[3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic_Pathway start o-Toluic Acid reagent1 Br₂, UV light CCl₄, reflux start->reagent1 intermediate 2-(Bromomethyl)benzoic acid reagent2 1,2,4-Triazole, Base (e.g., K₂CO₃) DMF, heat intermediate->reagent2 reagent1->intermediate product This compound reagent2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid

This protocol is adapted from a known procedure for the bromination of o-toluic acid.[4]

  • Dissolve o-toluic acid in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Heat the solution to reflux.

  • While irradiating with a UV lamp, add a solution of bromine (Br₂) in CCl₄ dropwise. The reaction should be monitored to maintain a pale orange color.

  • Continue heating and irradiation for a short period after the addition is complete.

  • Cool the reaction mixture and add n-hexane to precipitate the product.

  • Filter the solid, wash with n-hexane, and dry under vacuum to yield 2-(bromomethyl)benzoic acid.

Step 2: Synthesis of this compound

This is a general protocol for the N-alkylation of 1,2,4-triazole.

  • Dissolve 2-(bromomethyl)benzoic acid and 1,2,4-triazole in an aprotic polar solvent such as dimethylformamide (DMF).

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a standard battery of analytical techniques.

Characterization_Workflow synthesis Synthesized Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir xrd Single Crystal X-ray Diffraction (if suitable crystals form) purification->xrd final Structural Confirmation and Purity Assessment nmr->final ms->final ftir->final xrd->final

Caption: General workflow for the characterization of a synthesized compound.

Predicted Spectroscopic Data

In the absence of experimental data, predicted mass spectrometry data can provide valuable information for the identification of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺ 204.07675
[M+Na]⁺ 226.05869
[M-H]⁻ 202.06219
[M]⁺ 203.06892
[M]⁻ 203.07002
Data sourced from PubChemLite.[5]

Potential Biological Activity and Areas for Investigation

While no specific biological studies have been reported for this compound, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically used drugs.[6] Derivatives of 1,2,4-triazole have demonstrated a wide range of biological activities.

Potential Areas of Biological Investigation

Biological_Investigation compound This compound anticancer Anticancer Activity (e.g., against MCF-7, Hela, A549 cell lines) compound->anticancer antimicrobial Antimicrobial Activity (Antibacterial and Antifungal) compound->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Aromatase, Kinases) compound->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar enzyme_inhibition->sar

Caption: Potential areas for biological investigation.

Anticancer Potential

Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties.[4][6] For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116.[4] The mechanism of action for some of these compounds involves the induction of apoptosis.[4] Given these precedents, this compound represents a candidate for anticancer screening.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a core component of several antifungal agents.[7] Additionally, various derivatives have exhibited antibacterial activity.[8] Therefore, evaluating the subject compound against a panel of pathogenic bacteria and fungi would be a logical step in elucidating its biological profile.

Conclusion

This compound is a molecule of interest due to its structural features, which are common in biologically active compounds. While experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

Unraveling the Molecular Pathways of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the mechanism of action for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is not extensively available in current literature, this technical guide synthesizes information from structurally related 1,2,4-triazole benzoic acid derivatives to elucidate its potential pharmacological activities. By examining the established mechanisms of its close chemical relatives, we can infer the likely molecular targets and signaling pathways influenced by the title compound. The primary therapeutic areas where these derivatives have shown promise are in oncology and mycology.

Inferred Anticancer Activity: Induction of Apoptosis

Studies on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their potential as anticancer agents.[1][2][3] These compounds have exhibited significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[1][2] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.[1][2][3]

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic evaluation of these related triazole benzoic acid hybrids has yielded promising quantitative data, as summarized in the table below. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are comparable to the established chemotherapeutic drug, doxorubicin.[1][2][3]

Compound/DrugCell LineIC50 (µM)
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (range) MCF-715.6 - 23.9
HCT-11615.6 - 23.9
Doxorubicin (reference) MCF-719.7
HCT-11622.6
Table 1: In vitro cytotoxic activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines.[1][2][3]

Notably, some of the most potent hybrid compounds demonstrated significantly lower cytotoxicity towards normal retinal pigment epithelial (RPE-1) cells compared to doxorubicin, suggesting a degree of selectivity for cancer cells.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, doxorubicin, and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway for Apoptosis Induction

The induction of apoptosis by these compounds was confirmed through Annexin V-FITC/PI staining and flow cytometry. This analysis revealed a significant increase in both early and late apoptotic cell populations in MCF-7 cells treated with the active hybrids.

apoptosis_pathway Triazole 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid MCF7 MCF-7 Cancer Cell Triazole->MCF7 Treatment Apoptosis Induction of Apoptosis MCF7->Apoptosis Triggers EarlyApoptosis Early Apoptosis (Annexin V+/PI-) Apoptosis->EarlyApoptosis LateApoptosis Late Apoptosis (Annexin V+/PI+) Apoptosis->LateApoptosis CellDeath Cell Death EarlyApoptosis->CellDeath LateApoptosis->CellDeath

Caption: Inferred apoptotic pathway initiated by triazole benzoic acid hybrids in cancer cells.

Inferred Antifungal Activity: Inhibition of Fungal Cytochrome P450

Another potential mechanism of action for this compound is the inhibition of fungal cytochrome P450 enzymes. This is inferred from the known application of a related isomer, 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid, as a key intermediate in the synthesis of triazole antifungal agents like fluconazole.[4] The 1,2,4-triazole nucleus is a common pharmacophore in many clinically used antifungal drugs.[5]

These antifungal agents function by targeting and inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Experimental Workflow for Antifungal Activity Assessment

A typical workflow to assess the antifungal activity and mechanism of action of a novel triazole compound would involve the following steps:

antifungal_workflow Start Synthesize Triazole Compound MIC Determine Minimum Inhibitory Concentration (MIC) against various fungal strains Start->MIC ErgosterolAssay Quantify Ergosterol Levels in treated fungal cells MIC->ErgosterolAssay EnzymeAssay In vitro Lanosterol 14α-demethylase Inhibition Assay ErgosterolAssay->EnzymeAssay Docking Molecular Docking Studies with Fungal Cytochrome P450 EnzymeAssay->Docking Conclusion Elucidate Antifungal Mechanism of Action Docking->Conclusion

Caption: Experimental workflow for evaluating the antifungal mechanism of a triazole compound.

Logical Relationship in Antifungal Action

The proposed antifungal mechanism follows a clear logical progression from enzyme inhibition to fungal cell death.

antifungal_logic Triazole 2-(1H-1,2,4-triazol-1-ylmethyl) benzoic acid Inhibition Inhibition Triazole->Inhibition Enzyme Fungal Lanosterol 14α-demethylase (CYP51) Enzyme->Inhibition Ergosterol Ergosterol Biosynthesis Inhibition->Ergosterol Blocks Disruption Disruption Ergosterol->Disruption Membrane Fungal Cell Membrane Integrity Disruption->Membrane Compromises Death Fungal Cell Death Membrane->Death Leads to

Caption: Logical flow of the inferred antifungal mechanism of action.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds potential as a pharmacologically active molecule with possible applications in both oncology and infectious diseases. Its core mechanism of action is likely to involve the induction of apoptosis in cancer cells and the inhibition of fungal cytochrome P450 enzymes. Further direct experimental validation is necessary to confirm these inferred mechanisms and to fully characterize the therapeutic potential of this specific compound. The provided experimental protocols and conceptual frameworks offer a roadmap for future investigations into the precise molecular interactions and signaling pathways governed by this compound.

References

The Pharmacological Potential of Triazole Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of a triazole ring with a benzoic acid moiety has given rise to a class of compounds with diverse and potent biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the biological activities of triazole benzoic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Core Biological Activities and Quantitative Data

Triazole benzoic acid derivatives have been extensively evaluated for a range of pharmacological effects. The following sections summarize the key findings and present quantitative data in a structured format for easy comparison.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling cascades.

Table 1: Anticancer Activity of Triazole Benzoic Acid Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)MDA-MB-231 (Breast)PC-3 (Prostate)Reference Drug (e.g., Doxorubicin)
Hybrid 215.623.9---19.7 (MCF-7), 22.6 (HCT-116)[1]
Hybrid 5------
Hybrid 14------
Hybrid 15------
Fz25---8.12--
Fz57---21.18--
Fz200---10.86--
BCTA--1.09--5-Fluorouracil (IC50 > BCTA)[2]
TP1-TP7 (range)------
Compound 10---1.425.69Doxorubicin (equipotent)
Compound 170.31----Doxorubicin[3]
Compound 223.31----Doxorubicin[3]
Compound 254.46----Doxorubicin[3]
Compounds 4a,b--2.97, 4.78--Cisplatin (24.15)[4]
Compounds 7a,c--8.67, 9.74--Doxorubicin (3.24)[4]
Compounds 13a,b--3.65, 3.29--Doxorubicin (3.30)[4]
Compounds 35a-c--1.023-1.148--E7010 (1.622)[4]
BD7--0.07-0.49--Sorafenib (0.08-0.30)[4]
1,2,3-triazole-chalcone hybrids (range)--4.4 - 16.04--Cisplatin (15.3)[5]

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

The antimicrobial properties of triazole benzoic acid derivatives have also been a subject of investigation, with studies reporting activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 2: Antimicrobial Activity of Triazole Benzoic Acid Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerMicrosporum gypseumReference Drug
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStrong activityNo activityNo activityNo activityStrong activityStreptomycin, Ketoconazole[6]
Compound 5eSuperior to Streptomycin----Streptomycin[6]
Benzimidazole-triazole hybrid 37b3.1253.125---Chloramphenicol[7]
Benzimidazole-triazole hybrid 37d3.125----Chloramphenicol[7]
Benzimidazole-triazole hybrid 47a32-6432-6432-6432-64--
Benzimidazole-triazole hybrids 26b, 26c, 26h3.125-6.253.125-6.253.125-6.253.125-6.25-Gentamicin, Fluconazole[7]
Benzimidazole-1,2,4-triazole derivatives 43c, 43d--0.5-40.5-4-Fluconazole[7]
Benzimidazole-1,2,4-triazole derivatives 6b, 6i, 6j-----Voriconazole, Fluconazole[8]
Pyrazoline-amide linked 1,2,3-triazole hybrids (range)0.0229-0.0500.0229-0.0500.0229-0.0500.0229-0.050--

Note: '-' indicates data not available in the cited sources.

Anti-inflammatory Activity

Several triazole benzoic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Triazole Benzoic Acid Derivatives (COX Inhibition IC50 values in µM)

Compound/DerivativeCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference Drug (e.g., Celecoxib)
Diaryl-1,2,4-triazole 2386.520.54159.8526.46 (COX-1), 0.092 (COX-2)[9]
Methylsulfonylphenyl-1,2,4-triazoles 22a-d (range)76.62–140.95.25–10.17-21.48 (COX-1), 3.33 (COX-2)[9]
Pyrrolo[3,4-d]pyridazinone-1,2,4-triazoles 8b, 9a, 11a, 11b (range)70.96–95.7547.83–49.79-Meloxicam: 83.7 (COX-1), 59.2 (COX-2)[9]
1,2,3-triazole-benzenesulfonamide 6b-0.043290.05 (COX-2), S.I. 294[10]
1,2,3-triazole-benzenesulfonamide 6j-0.043120.05 (COX-2), S.I. 294[10]
S-alkyl-1,2,4-triazole 11c13.50.04337.514.7 (COX-1), 0.045 (COX-2)[11]
Compound 10-0.28--

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A general and efficient method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been reported.[1]

Step 1: Synthesis of 1,2,4-triazole benzoic acids (1 and 2) 4-Hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate in an appropriate solvent. The reaction mixture is typically heated under reflux for a specified period. After completion, the product is isolated by filtration, washed, and purified, often by recrystallization. The structures of the resulting 1,2,4-triazole benzoic acids are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[1] The presence of the benzoic acid moiety is confirmed by characteristic signals in the NMR spectra, including two ortho doublets in the aromatic region and a singlet for the carboxylic acid proton.[1]

Step 2: Synthesis of Schiff Base Derivatives The synthesized 1,2,4-triazole benzoic acid (from Step 1) is reacted with a variety of substituted aldehydes in a suitable solvent, such as ethanol. The mixture is refluxed for an extended period (e.g., 24-36 hours). The resulting Schiff base derivatives are then isolated, purified, and characterized.

Step 3: Synthesis of Isothiocyanate Derivatives The parent 1,2,4-triazole benzoic acid is treated with substituted isothiocyanates (e.g., benzyl isothiocyanate or phenethyl isothiocyanate). The reaction conditions are similar to the Schiff base synthesis, involving reflux in a suitable solvent. The final products are purified and their structures confirmed by spectroscopic analysis.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole benzoic acid derivatives (typically in a logarithmic series) for a specified incubation period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The triazole benzoic acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without any compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which triazole benzoic acid derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in their activity.

Anticancer Activity: Induction of Apoptosis

Many triazole benzoic acid derivatives induce apoptosis in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway Triazole Benzoic Acid Derivative Triazole Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole Benzoic Acid Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Triazole Benzoic Acid Derivative->Bax Activation DeathReceptor Death Receptor (e.g., Fas, TNFR1) Triazole Benzoic Acid Derivative->DeathReceptor Sensitization Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of pore formation Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Formation Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Apoptosis induction by triazole benzoic acid derivatives.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Certain triazole benzoic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the phosphorylation of EGFR, these compounds can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[12]

cluster_receptor Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Triazole Triazole Benzoic Acid Derivative Triazole->EGFR Inhibition of Tyrosine Kinase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression cluster_membrane Cell Membrane cluster_arachidonic_acid Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Conversion Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Triazole Triazole Benzoic Acid Derivative Triazole->COX2 Inhibition

References

Spectroscopic and Synthetic Profile of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document summarizes key analytical data, outlines a detailed experimental protocol for its synthesis, and visualizes associated chemical and procedural information.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on publicly available information and analysis of analogous structures.

Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺204.07675
[M+Na]⁺226.05869
[M-H]⁻202.06219
[M+NH₄]⁺221.10329
[M+K]⁺242.03263
[M+H-H₂O]⁺186.06673
[M+HCOO]⁻248.06767
[M+CH₃COO]⁻262.08332
[M]⁺203.06892
[M]⁻203.07002
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HTriazole CH
~8.0s1HTriazole CH
7.9 - 7.3m4HAromatic CH
~5.6s2H-CH ₂-
~13.0 (broad)s1H-COOH
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~168C OOH
~152Triazole C -H
~145Triazole C -H
~135 - 125Aromatic C
~50-C H₂-
Expected IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Vibration
3300 - 2500 (broad)O-H stretch (Carboxylic acid)
~3100C-H stretch (Aromatic & Triazole)
~1700C=O stretch (Carboxylic acid)
~1600, ~1480C=C stretch (Aromatic)
~1540-N=N- stretch (Triazole)
~1300C-O stretch (Carboxylic acid)

Experimental Protocol: Synthesis of this compound

This section details a plausible method for the synthesis of the title compound, adapted from general procedures for similar molecules.

Materials:

  • 2-(Bromomethyl)benzoic acid

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in DMF, add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a conceptual signaling pathway.

experimental_workflow reagents 2-(Bromomethyl)benzoic acid 1H-1,2,4-triazole K₂CO₃, DMF reaction Stir at Room Temperature (12-18h) reagents->reaction Mixing workup Aqueous Work-up & Extraction (EtOAc) reaction->workup Quenching purification Column Chromatography (Silica Gel) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response compound This compound target Hypothetical Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition downstream Downstream Signaling Cascade target->downstream Signal Transduction response Biological Response (e.g., Antimicrobial, Anticancer) downstream->response

Caption: Conceptual signaling pathway for a triazole-based therapeutic agent.

An In-depth Technical Guide on the Solubility of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs: a benzoic acid and a 1,2,4-triazole ring. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in a range of solvents is therefore a fundamental step in its development.

This guide provides a detailed overview of the experimental procedures for determining the solubility of organic acids like this compound.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, including:

  • pH of the Medium: The presence of the carboxylic acid group means that the solubility will be highly dependent on the pH. In acidic solutions, the compound will be in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.

  • Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents (e.g., water, ethanol) can engage in hydrogen bonding with the carboxylic acid and triazole groups, potentially enhancing solubility. Polar aprotic solvents (e.g., DMSO, DMF) can also solvate the molecule effectively. Nonpolar solvents are generally expected to be poor solvents for this compound.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Crystalline Structure: The stability of the crystal lattice will affect the energy required to dissolve the solid, thus influencing its solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Objective: To determine the solubility of the compound in a range of common solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Dichloromethane, Diethyl ether, Dimethyl sulfoxide (DMSO).

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously using a vortex mixer for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent.

This method determines the thermodynamic or equilibrium solubility of a compound.

Objective: To quantify the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Selected solvents

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared for accurate quantification.

  • The solubility is reported in units such as mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (µg/mL)
Water (pH 7.4)Data to be determinedData to be determined
0.1 M HClData to be determinedData to be determined
0.1 M NaOHData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
Dimethyl sulfoxideData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing compound solubility in a drug discovery setting.

Solubility_Workflow start Start: Compound Synthesis and Purification qual_sol Qualitative Solubility Screening start->qual_sol quant_sol Quantitative Solubility Assay (e.g., Shake-Flask) qual_sol->quant_sol data_analysis Data Analysis and Interpretation quant_sol->data_analysis decision1 Solubility Acceptable? data_analysis->decision1 formulation Formulation Development decision2 Formulation Successful? formulation->decision2 invivo In Vivo Studies end End: Candidate Selection invivo->end decision1->start No (Re-synthesize/ Modify structure) decision1->formulation Yes decision2->formulation No (Reformulate) decision2->invivo Yes

General workflow for compound solubility assessment.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the detailed experimental protocols, researchers can generate reliable solubility data, which is essential for the advancement of this compound in pharmaceutical and materials science applications. The provided workflow also offers a strategic approach to integrating solubility assessment into the broader research and development pipeline.

The Triazole Revolution: A Technical History of 1,2,4-Triazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, represents one of the most significant structural motifs in modern medicinal and agricultural chemistry. Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—have established it as a "privileged scaffold." This esteemed status is due to its recurring presence in compounds targeting a wide array of biological entities. From the revolutionary azole antifungals that transformed the treatment of systemic mycoses to targeted anticancer agents, the history of 1,2,4-triazole is a story of chemical ingenuity meeting therapeutic need. This technical guide delves into the discovery of this vital heterocycle, traces the evolution of its synthesis, and chronicles the development of key compounds that have had a profound impact on human health and industry.

Discovery and Foundational Synthesis

The journey of the 1,2,4-triazole ring system began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin was the first to report the synthesis of a derivative of this heterocyclic system, laying the groundwork for over a century of chemical exploration. Early research focused on elucidating the fundamental structure and reactivity of the ring.

The expansion of 1,2,4-triazole chemistry was propelled by the development of robust and reliable synthetic methodologies for the construction of the core ring. Two classical methods stand out for their historical importance:

  • Pellizzari Reaction: First described by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide at high temperatures (often exceeding 200°C) to form 3,5-disubstituted-1,2,4-triazoles.[1]

  • Einhorn–Brunner Reaction: This reaction, reported by Alfred Einhorn in 1905 and further developed by Karl Brunner, utilizes the condensation of an imide with an alkyl hydrazine to yield an isomeric mixture of 1,2,4-triazoles.

These foundational methods, though often requiring harsh conditions, opened the door for the synthesis of a multitude of substituted triazoles, enabling the initial investigation of their properties and potential applications.

The Rise of Azole Antifungals: A Paradigm Shift in Medicine

The most impactful application of 1,2,4-triazole chemistry has undoubtedly been in the development of azole antifungal agents. These compounds fundamentally changed the prognosis for patients with life-threatening systemic fungal infections.

Azole antifungals are broadly classified into two groups: the earlier imidazoles (containing two nitrogens in the azole ring) and the later, more advanced triazoles (containing three nitrogens). While both share a common mechanism, the triazoles generally exhibit a broader spectrum of activity, improved safety profiles, and more favorable pharmacokinetic properties.

The core mechanism of action for azole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51) .[2] This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3] The nitrogen atom (specifically, N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being metabolized.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect at high concentrations).

Key Breakthrough: The Discovery of Fluconazole

The research program at Pfizer that began in 1978 marked a pivotal moment in the history of antifungal therapy.[4][5] Initial investigations focused on imidazole derivatives, but researchers quickly shifted to triazole analogues due to their enhanced stability against metabolic degradation.[5] The strategic goal was to create a broad-spectrum agent that was effective both orally and intravenously. This led to the synthesis of a series of 1,3-bis-triazole-2-arylpropan-2-ol derivatives.

Among these, the 2,4-difluorophenyl analogue, fluconazole , was selected for development based on its optimal combination of potent antifungal efficacy, excellent pharmacokinetic profile (including high water solubility and low protein binding), and a favorable safety profile.[4][6] Discovered by a team led by Ken Richardson, fluconazole (marketed as Diflucan®) was a landmark achievement.[7] Its importance was such that the FDA granted it fast-track approval, and it has since saved millions of lives by treating severe fungal infections in immunocompromised patients, including those undergoing chemotherapy or organ transplants, and individuals with AIDS.[7]

Expanding the Therapeutic Landscape

Following the success of fluconazole, research into 1,2,4-triazole-containing compounds intensified, leading to the development of second-generation triazoles and applications beyond mycology.

  • Second-Generation Antifungals: Compounds like itraconazole , voriconazole , and posaconazole were developed to overcome the limitations of fluconazole, offering a broader spectrum of activity, particularly against resistant Candida species and molds like Aspergillus.[8][9]

  • Anticancer Therapy: The 1,2,4-triazole scaffold proved effective in oncology. Anastrozole and letrozole are non-steroidal aromatase inhibitors. They block the aromatase enzyme, which is responsible for the final step in estrogen synthesis.[10][11] By reducing estrogen levels, they serve as a primary treatment for hormone receptor-positive breast cancer in postmenopausal women.

  • Other Emerging Applications: Research continues to uncover new therapeutic potential. Novel 1,2,4-triazole derivatives are being investigated as potent inhibitors of DCN1 for cardiac fibrosis, as ferroptosis inhibitors, and for their antiviral, antibacterial, and anti-inflammatory properties.[12][13][14]

Data Presentation

Quantitative data for key 1,2,4-triazole-containing compounds are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Drugs
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)LogP
Antifungals
FluconazoleC₁₃H₁₂F₂N₆O306.27138-1400.5
ItraconazoleC₃₅H₃₈Cl₂N₈O₄705.64166-1705.66
VoriconazoleC₁₆H₁₄F₃N₅O349.31127-1341.5
PosaconazoleC₃₇H₄₂F₂N₈O₄700.78168-1724.6
Anticancer Agents
AnastrozoleC₁₇H₁₉N₅293.3781-822.1
LetrozoleC₁₇H₁₁N₅285.30181-1852.7

Data sourced from PubChem and other cited literature.[3][4][10][11][15]

Table 2: Biological Activity of Selected 1,2,4-Triazole Compounds
CompoundPrimary TargetTarget Organism/Cell LineIC₅₀ / MIC Range
Antifungals
FluconazoleLanosterol 14α-demethylaseCandida albicans0.25 - 1.0 µg/mL
ItraconazoleLanosterol 14α-demethylaseAspergillus fumigatus0.016 - >16 µg/mL
VoriconazoleLanosterol 14α-demethylaseAspergillus fumigatus0.12 - 4 µg/mL
PosaconazoleLanosterol 14α-demethylaseAspergillus fumigatus≤0.03 - 2 µg/mL
Anticancer Agents
AnastrozoleAromatase (CYP19A1)Human Placental Microsomes15 nM (IC₅₀)
LetrozoleAromatase (CYP19A1)Human Placental Microsomes2.5 nM (IC₅₀)

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary significantly based on the specific strain, cell line, and experimental conditions used.[14][16]

Mandatory Visualizations

The following diagrams illustrate key historical, mechanistic, and procedural aspects of 1,2,4-triazole compound discovery and development.

History_of_1_2_4_Triazoles cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_Late_20th_Century Mid-Late 20th Century cluster_21st_Century 21st Century 1885 1885 Bladin first synthesizes a 1,2,4-triazole derivative 1905 1905 Einhorn-Brunner Reaction 1911 1911 Pellizzari Reaction 1978 1978 Pfizer begins antifungal program leading to Fluconazole 1911->1978 1980s 1980s Discovery of Itraconazole and Second-Gen Triazoles 1978->1980s 1990 1990 FDA Approval of Fluconazole 1980s->1990 1990s 1990s Discovery of Anastrozole and Letrozole for Cancer 2000s 2000s Development of Voriconazole and Posaconazole 1990s->2000s 1990->1990s 2020s 2020s Novel derivatives explored for cardiac fibrosis, ferroptosis, etc. 2000s->2020s

Caption: Historical timeline of key discoveries in 1,2,4-triazole chemistry.

Azole_Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway (in Fungi) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterol Intermediate_Sterol Lanosterol->Intermediate_Sterol Lanosterol 14α-demethylase (CYP51) Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol->Disruption Ergosterol Ergosterol Intermediate_Sterol->Ergosterol Multiple Steps Azole_Antifungals 1,2,4-Triazole Antifungals (e.g., Fluconazole) Inhibition Inhibits Azole_Antifungals->Inhibition Inhibition->Lanosterol  Target Enzyme Outcome Disrupted Fungal Cell Membrane Integrity Disruption->Outcome

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Drug_Discovery_Workflow A 1. Target Identification (e.g., Fungal CYP51) B 2. Assay Development (e.g., In Vitro Enzyme Assay) A->B C 3. High-Throughput Screening (HTS) of 1,2,4-Triazole Library B->C D 4. Hit Identification & Validation C->D E 5. Lead Optimization (SAR) (Improve Potency & Properties) D->E F 6. In Vitro & In Vivo Testing (ADME/Tox, Efficacy Models) E->F G 7. Preclinical Development F->G

Caption: General workflow for 1,2,4-triazole drug discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of 1,2,4-triazole compounds.

Protocol 1: Classical Synthesis via Pellizzari Reaction (3,5-Diphenyl-1,2,4-triazole)

Objective: To synthesize a symmetrically substituted 1,2,4-triazole using a traditional thermal condensation method.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[8]

  • Ensure the apparatus is under a gentle flow of inert nitrogen gas.

  • Heat the reaction mixture to 220-250°C using a heating mantle, with constant stirring.[8]

  • Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • After the reaction is deemed complete by TLC, allow the mixture to cool to room temperature, which should result in the solidification of the product.

  • Triturate the crude solid product with ethanol to remove unreacted starting materials and impurities.[2]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole compound against a fungal isolate, based on EUCAST methodology.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., voriconazole) dissolved in DMSO

  • Fungal isolate (e.g., Aspergillus fumigatus)

  • RPMI 1640 medium supplemented with 2% glucose

  • Spectrophotometer (plate reader) or viewing mirror

  • Hemocytometer for inoculum counting

  • Incubator (35°C)

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the test compound in RPMI 2%G medium directly in the wells of a 96-well plate. A drug-free well serves as the positive growth control.

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Harvest conidia and suspend them in sterile saline. Count the conidia using a hemocytometer and adjust the suspension to a final concentration of 2×10⁵–5×10⁵ CFU/mL in RPMI 2%G.[4][15]

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, including the growth control well.

  • Incubation: Incubate the plates at 35°C for 48 hours.[4]

  • Endpoint Reading: Determine the MIC by assessing fungal growth.

    • Visual Reading: The MIC is the lowest drug concentration that causes complete visual inhibition of growth compared to the drug-free control.[4]

    • Spectrophotometric Reading: The MIC is defined as the lowest drug concentration at which there is a ≥50% or ≥90% decrease in turbidity (growth) compared to the control, depending on the drug class and standard used.[17]

Protocol 3: Recombinant Human CYP51 (Lanosterol 14α-Demethylase) Inhibition Assay

Objective: To measure the IC₅₀ of a test compound against the primary target of azole antifungals in a reconstituted enzymatic system.

Materials:

  • Recombinant human CYP51A1 and Cytochrome P450 Reductase (CPR)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test inhibitor (dissolved in DMSO)

  • Potassium phosphate buffer (KPB), 50 mM, pH 7.4

  • Ethyl acetate for extraction

  • LC-MS/MS or GC-MS system for product analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of lanosterol (e.g., 10 mM in ethanol) and the test inhibitor at various concentrations in DMSO.

  • Assay Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: KPB buffer, lipid mixture, recombinant human CYP51A1 (final concentration ~0.5 µM), and recombinant human CPR (final concentration ~2.0 µM).[2]

  • Add the test inhibitor at varying final concentrations (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO only).

  • Enzymatic Reaction:

    • Pre-incubate the enzyme-inhibitor mixture for 5 minutes at room temperature.

    • Add lanosterol to a final concentration of 50 µM and pre-incubate the complete mixture for 10 minutes at 37°C.[2]

    • Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.[2]

    • Incubate for 30 minutes at 37°C with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding a strong base or by immediate extraction. Extract the sterols from the aqueous mixture using an organic solvent like ethyl acetate.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis. Quantify the amount of the 14α-demethylated product formed using a calibrated LC-MS/MS or GC-MS method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion

From its initial synthesis in the 19th century to its current status as a cornerstone of modern drug design, the 1,2,4-triazole ring system has demonstrated remarkable versatility and therapeutic impact. The development of triazole-containing compounds, particularly the azole antifungals, represents a triumph of medicinal chemistry, providing life-saving treatments for devastating infections. The ongoing exploration of this privileged scaffold continues to yield novel candidates for a wide range of diseases, from cancer to cardiovascular disorders. The rich history and expanding applications of 1,2,4-triazoles ensure that this remarkable heterocycle will remain a focal point of research and development for the foreseeable future, promising new solutions to pressing challenges in medicine and technology.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding and coordination with metallic ions in enzymes.[1] This structural motif is present in drugs with diverse activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2] The benzoic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of a molecule. While this compound is not as extensively documented as its 4-substituted isomer, which is a key intermediate in the synthesis of the aromatase inhibitor Letrozole, its structural features suggest significant potential as an intermediate in the development of novel therapeutics.[3]

These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its potential application in the synthesis of bioactive molecules, drawing from methodologies used for structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 876718-01-3[4]
Molecular Formula C₁₀H₉N₃O₂[4]
Molecular Weight 203.20 g/mol [4]
Predicted pKa 3.65 ± 0.36[4]

Potential Therapeutic Applications as a Pharmaceutical Intermediate

Based on the known biological activities of structurally similar triazole-containing compounds, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications in several areas:

  • Anticancer Agents: The 1,2,4-triazole nucleus is a key feature in several anticancer drugs.[5] For instance, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116.[5][6] The mechanism of action for some triazole-based anticancer agents involves the inhibition of enzymes like aromatase, where the triazole ring coordinates with the heme iron.[5] It is plausible that derivatives of this compound could be designed to target various enzymes or receptors implicated in cancer progression.

  • Antifungal Agents: Triazole compounds form the backbone of a major class of antifungal drugs, including fluconazole and itraconazole. These agents act by inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[7] The 3-substituted isomer, 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid, is noted as a key intermediate in the synthesis of triazole-containing antifungal agents.[7] Given the shared pharmacophore, the 2-substituted isomer is also a candidate for the development of new antifungal compounds.

  • Anticonvulsant Agents: The 1,2,4-triazole scaffold is present in several compounds with anticonvulsant activity.[2] The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems. The unique substitution pattern of this compound could lead to novel derivatives with favorable central nervous system properties.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for analogous triazole-containing benzoic acid derivatives and their conversion to potential active pharmaceutical ingredients.

Protocol 1: Synthesis of Amide Derivatives for Anticancer Screening

This protocol describes the synthesis of amide derivatives from this compound, a common strategy to create libraries of compounds for biological screening. This method is adapted from the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[5]

Objective: To synthesize a series of N-substituted amides of this compound for evaluation as potential anticancer agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure amide derivative.

Expected Outcome: A library of N-substituted amides derived from this compound for subsequent in vitro cytotoxicity screening against various cancer cell lines.

Protocol 2: Synthesis of Ester Derivatives as Potential Antifungal Prodrugs

This protocol outlines the synthesis of ester derivatives, which can act as prodrugs to improve the bioavailability of the parent carboxylic acid.

Objective: To synthesize ester derivatives of this compound.

Materials:

  • This compound

  • A selection of alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Fischer Esterification:

    • To a solution of this compound (1.0 eq) in the desired alcohol (used as solvent), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Alternatively, for less reactive alcohols, dissolve the acid and alcohol (1.5 eq) in anhydrous toluene and set up a Dean-Stark apparatus to remove water.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the excess alcohol or toluene under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel.

Visualizations

Signaling Pathway

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Inhibited by Triazole Antifungals Ergosterol Precursors Ergosterol Precursors 14-alpha-demethylase->Ergosterol Precursors Ergosterol Precursors->Ergosterol Triazole_Derivative Triazole Derivative (from Intermediate) Triazole_Derivative->14-alpha-demethylase

Caption: Proposed mechanism of action for antifungal agents derived from triazole intermediates.

Experimental Workflow

G start This compound activation Activation of Carboxylic Acid (e.g., with SOCl₂) start->activation coupling Coupling with Amine/Alcohol activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assay) characterization->screening

Caption: General workflow for the synthesis and screening of derivatives.

Conclusion

This compound represents a versatile and promising pharmaceutical intermediate. While its direct applications are not as widely reported as some of its isomers, the established importance of the 1,2,4-triazole and benzoic acid moieties in medicinal chemistry strongly suggests its utility in the development of novel therapeutic agents, particularly in the fields of oncology and mycology. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this compound and to generate new chemical entities for biological evaluation. Further investigation into the synthesis and pharmacological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid in Antifungal Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid and its analogs in the design and development of novel antifungal agents. The methodologies outlined are based on established standards to ensure reproducibility and comparability of data.

Introduction to Triazole Antifun gals and the Target Compound

Triazole-containing compounds are a cornerstone of antifungal therapy, primarily exerting their effect through the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1] The core structure, a five-membered ring with three nitrogen atoms, is pivotal for their biological activity.[2] The target compound, this compound, belongs to this class and is a subject of interest for the development of new antifungal drugs. While specific antifungal data for this exact molecule is not extensively available in public literature, this document will draw upon data from structurally similar triazole and benzoic acid derivatives to illustrate its potential applications and the methodologies for its evaluation.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6][7] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8][9][10]

By binding to the heme iron in the active site of CYP51, triazoles block the demethylation of lanosterol, a precursor to ergosterol.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[8][9] The consequences of this disruption are severe for the fungal cell, leading to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication (fungistatic effect).[11][12]

digraph "Ergosterol_Biosynthesis_Pathway_and_Triazole_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pathway [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; cyp51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; toxic_sterols [label="Accumulation of\n14α-methylated sterols", fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; fungal_cell_membrane [label="Functional Fungal\nCell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disrupted_membrane [label="Disrupted Fungal\nCell Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growth_inhibition [label="Fungal Growth\nInhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; triazole [label="this compound\n(and other triazoles)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,dashed"];

// Edges acetyl_coa -> mevalonate_pathway; mevalonate_pathway -> squalene; squalene -> lanosterol; lanosterol -> cyp51 [label="Demethylation"]; cyp51 -> ergosterol; ergosterol -> fungal_cell_membrane; triazole -> cyp51 [label="Inhibition", style=bold, color="#EA4335"]; cyp51 -> toxic_sterols [style=dashed, arrowhead=none]; toxic_sterols -> disrupted_membrane [style=dashed]; disrupted_membrane -> growth_inhibition; fungal_cell_membrane -> growth_inhibition [style=invis]; }

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Synthesis of Triazole Derivatives

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of analogous phenolic acid triazole derivatives generally involves the reaction of a bromo-substituted precursor with sodium triazole in a suitable solvent like acetonitrile, followed by heating.[8] The general synthetic approach for novel triazole derivatives often utilizes click chemistry for its high efficiency and specificity.

In Vitro Antifungal Susceptibility Testing

The evaluation of the antifungal activity of a novel compound like this compound is crucial. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Method (Based on CLSI M27-A3)

This method is considered the reference standard for determining the MIC of antifungal agents against yeast.

Experimental Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure optical density.

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Caption: General workflow for in vitro antifungal susceptibility testing.

Quantitative Data of Structurally Similar Compounds

As data for the specific target compound is limited, the following table summarizes the in vitro antifungal activity (MIC values in µg/mL) of various novel triazole derivatives against common fungal pathogens. This data serves as a reference for the potential efficacy of this compound.

Compound ClassFungal StrainMIC (µg/mL)Reference
Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j)Candida glabrata0.97
Phenolic acid triazole derivative (methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate)Fusarium moniliforme>100 (76.1% inhibition at 200 µg/mL)[8]
Phenolic acid triazole derivative (methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate)Sphaeropsis sapinea>100 (75.4% inhibition at 200 µg/mL)[8]
1,2,4-Triazolium derivativesCandida albicans ATCC 766151.05 - 8.38 µM
1,2,4-Triazolium derivativesAspergillus fumigatus1.05 - 8.38 µM
Fluconazole (Reference Drug)Candida glabrata4
Voriconazole (Reference Drug)Candida glabrata2

Note: The presented data is for structurally related compounds and should be used as a guide for the potential activity of this compound. Experimental validation is required.

Structure-Activity Relationship (SAR) Considerations

The antifungal activity of triazole derivatives is influenced by the nature of the substituents on the core ring structure. For instance, studies on novel triazole derivatives have shown that the presence of specific side chains, such as substituted triazole-piperidine, can lead to potent activity against a range of fungal pathogens.[3] Molecular docking studies can be employed to understand the interactions between the designed compounds and the active site of CYP51, aiding in the rational design of more potent inhibitors.[3] The benzoic acid moiety in the target compound may influence its solubility, cell permeability, and interaction with the target enzyme.

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Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antifungal agents. Its structural similarity to known triazole antifungals suggests that it likely targets the ergosterol biosynthesis pathway. The application notes provided herein offer a framework for the synthesis, in vitro evaluation, and characterization of this and related compounds. Future research should focus on the actual synthesis and antifungal screening of this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains. Further derivatization of the benzoic acid and triazole moieties could lead to the discovery of novel candidates with improved potency, spectrum of activity, and pharmacokinetic properties.

References

Application of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Analogues in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Triazole-Functionalized Benzoic Acid Ligands.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery. Ligands incorporating both carboxylate and nitrogen-rich heterocyclic groups, such as triazoles, are of particular interest due to their ability to form robust frameworks with diverse topologies and functionalities.

Application Notes

MOFs synthesized from triazole-functionalized benzoic acid ligands have demonstrated significant potential in the following areas:

  • Luminescent Sensing: The incorporation of triazole moieties can impart luminescent properties to the resulting MOFs. These materials can act as sensitive and selective fluorescent sensors for the detection of various analytes, including metal ions and small molecules. The mechanism of sensing often involves fluorescence quenching or enhancement upon interaction of the analyte with the framework.

  • Drug Delivery: The porous nature and tunable properties of these MOFs make them suitable as carriers for therapeutic agents. Zinc-based MOFs, in particular, are attractive for drug delivery applications due to the biocompatibility of zinc.[1][2] The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, potentially triggered by pH changes in the target environment.[1][2]

  • Catalysis: The metal nodes and functional organic linkers within the MOF structure can act as active sites for catalysis. The well-defined porous structure can also provide size and shape selectivity for catalytic reactions.

  • Gas Adsorption and Separation: The adjustable pore sizes and chemical functionalities of these MOFs allow for the selective adsorption and separation of gases.

Experimental Protocols

The following protocols are representative examples of the solvothermal synthesis of MOFs using triazole-functionalized benzoic acid analogues.

Protocol 1: Synthesis of a Cadmium-Based MOF with 2,4-bis-(triazol-1-yl)benzoic Acid

This protocol is adapted from the synthesis of a cadmium complex with 2,4-bis-(triazol-1-yl)benzoic acid (referred to as HL).[3]

Materials:

  • 2,4-bis-(triazol-1-yl)benzoic acid (HL)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Acetonitrile

  • Deionized water

Procedure:

  • Disperse 0.0026 g (0.01 mmol) of the organic ligand HL in 6 mL of a solvent mixture of acetonitrile and water (v/v = 5:1).

  • Add 0.25 mL of a 0.04 mol·L⁻¹ solution of Cd(NO₃)₂·4H₂O to the suspension.

  • Stir the mixture to form a homogeneous suspension.

  • Transfer the suspension to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 125 °C for 96 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless bulk crystals by centrifugation.

  • Wash the crystals with acetonitrile and distilled water.

  • Dry the final product in air.

Protocol 2: Synthesis of a Zinc-Based MOF with a Benzoic Acid Derivative for Drug Delivery

This protocol describes the synthesis of a zinc-based MOF (DAZ) using 4-dimethylaminobenzoic acid, which is analogous to the functionalized benzoic acids discussed.[1][2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-dimethylaminobenzoic acid (DABA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • Prepare a 20 mL solvent mixture of DMF and methanol (3:2 v/v).

  • Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O (297.4 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg) in the solvent mixture.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.

  • Heat the autoclave from room temperature to 120 °C at a rate of 10 °C per hour.

  • Maintain the temperature at 120 °C for three days.

  • Cool the autoclave to room temperature at a rate of 5 °C per hour.

  • Harvest the colorless crystals by centrifugation at 4000 rpm for 30 seconds.

  • Wash the crystals with 3 mL of ethanol.

Data Presentation

The following table summarizes the crystallographic data for a cadmium-based MOF synthesized with 2,4-bis-(triazol-1-yl)benzoic acid, designated as Complex 1.[3]

ParameterComplex 1: [Cd₀.₅(L)(H₂O)]
Crystal System Triclinic
Space Group P-1
a (Å) 7.1137(4)
b (Å) 9.6828(6)
c (Å) 10.0104(6)
α (°) 68.275(2)
β (°) 87.218(2)
γ (°) 71.385(2)
Volume (ų) 598.68(6)
Z 2
Calculated Density (g/cm³) 1.839

Visualizations

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization Ligand Ligand Mixing Mixing Ligand->Mixing Metal_Salt Metal_Salt Metal_Salt->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Autoclave Crystallization Crystallization Heating->Crystallization Cooling XRD Powder X-Ray Diffraction Crystallization->XRD Structure Determination FTIR FT-IR Spectroscopy Crystallization->FTIR Functional Groups TGA Thermogravimetric Analysis Crystallization->TGA Thermal Stability SEM Scanning Electron Microscopy Crystallization->SEM Morphology

Caption: Workflow for the solvothermal synthesis and characterization of MOFs.

Drug_Delivery_Pathway MOF MOF Drug_Loading Drug Loading MOF->Drug_Loading Drug Drug Drug->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Drug_Loaded_MOF->Target_Site Systemic Circulation Drug_Release Drug Release (pH-triggered) Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Logical_Relationship Ligand_Design Ligand Design (e.g., Triazole-Benzoic Acid) MOF_Structure Resulting MOF Structure (Topology, Porosity) Ligand_Design->MOF_Structure Metal_Node_Selection Metal Node Selection (e.g., Zn, Cd) Metal_Node_Selection->MOF_Structure Synthesis_Conditions Synthesis Conditions (Solvent, Temperature, Time) Synthesis_Conditions->MOF_Structure MOF_Properties MOF Properties (Luminescence, Stability) MOF_Structure->MOF_Properties Application Application (Sensing, Drug Delivery) MOF_Properties->Application

References

Application Notes and Protocols for the Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis and evaluation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as potential anticancer agents. The information is based on the findings from a study by Al-blewi et al. (2019), which demonstrated the potent inhibitory activities of these compounds against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.[1][2][3][4]

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of medicinally important compounds, including those with anticancer properties.[5][6] The fusion of a 1,2,4-triazole ring with a benzoic acid moiety presents a promising scaffold for the development of novel anticancer agents. This document outlines the synthetic routes to produce these hybrid molecules and the experimental procedures to assess their cytotoxic and apoptotic effects on cancer cells.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of the synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (1-17) against two human cancer cell lines (MCF-7 and HCT-116) and a normal cell line (RPE-1). The data is presented as IC50 values (µM), which is the concentration of the compound that inhibits 50% of cell growth.[1][2][4]

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids (1-17)

CompoundMCF-7HCT-116RPE-1
1 39.8 ± 1.841.8 ± 2.1>50
2 18.7 ± 0.925.7 ± 1.3>50
3 35.2 ± 1.538.9 ± 1.9>50
4 28.4 ± 1.231.5 ± 1.6>50
5 17.2 ± 0.824.1 ± 1.2>50
6 25.6 ± 1.129.8 ± 1.5>50
7 31.3 ± 1.434.6 ± 1.7>50
8 22.1 ± 1.027.8 ± 1.4>50
9 20.3 ± 0.926.4 ± 1.3>50
10 26.8 ± 1.230.1 ± 1.5>50
11 29.5 ± 1.332.7 ± 1.6>50
12 24.3 ± 1.128.9 ± 1.4>50
13 23.9 ± 1.128.1 ± 1.4>50
14 15.6 ± 0.723.9 ± 1.2>50
15 16.8 ± 0.824.5 ± 1.2>50
16 33.7 ± 1.636.8 ± 1.8>50
17 36.1 ± 1.739.2 ± 2.0>50
Doxorubicin 19.7 ± 0.922.6 ± 1.15.2 ± 0.3

Data is presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A. Synthesis Protocols

The general synthetic pathway for the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids is depicted in the workflow diagram below. Detailed protocols for the synthesis of key intermediates and a representative final product are provided.

G cluster_synthesis Synthetic Workflow A 4-Hydrazinobenzoic acid C 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (1) or 4-(5-Amino-3-(ethylthio)-1H-1,2,4-triazol-1-yl)benzoic acid A->C F 4-(5-Mercapto-1H-1,2,4-triazol-1-yl)benzoic acid (2) A->F B Dimethyl/diethyl N-cyanoimidodithiocarbonate B->C E Substituted Benzylideneamino Hybrids (4-12) C->E I Other derivatives (3, 15-17) C->I D Aromatic Aldehydes D->E H Isothiocyanate Hybrids (13-14) F->H F->I G Benzyl/Phenethyl isothiocyanate G->H

Caption: Synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

1. Protocol for the Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (Compound 1)

  • Materials: 4-Hydrazinobenzoic acid, Dimethyl N-cyanoimidodithiocarbonate, Ethanol.

  • Procedure:

    • A mixture of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) and dimethyl N-cyanoimidodithiocarbonate (1.46 g, 10 mmol) in ethanol (50 mL) is refluxed for 8 hours.

    • The reaction mixture is cooled to room temperature.

    • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

  • Characterization: The structure of the compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Protocol for the Synthesis of 4-(5-Mercapto-1H-1,2,4-triazol-1-yl)benzoic acid (Compound 2)

  • Materials: 4-Hydrazinobenzoic acid, Carbon disulfide, Potassium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • To a stirred solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (30 mL), add 4-hydrazinobenzoic acid (1.52 g, 10 mmol) and carbon disulfide (0.9 mL, 15 mmol).

    • The mixture is stirred at room temperature for 12 hours.

    • The formed precipitate (potassium dithiocarbazinate salt) is filtered, washed with ether, and dried.

    • The salt is then refluxed in water (20 mL) for 6 hours.

    • The solution is cooled and acidified with dilute hydrochloric acid to precipitate the product.

    • The solid is filtered, washed with water, and recrystallized from ethanol to give the pure product.

  • Characterization: The structure of the compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

3. Protocol for the Synthesis of 4-(5-((4-Nitrobenzylidene)amino)-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (Compound 9 - Representative Hybrid)

  • Materials: 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (Compound 1), 4-Nitrobenzaldehyde, Glacial acetic acid, Ethanol.

  • Procedure:

    • A mixture of Compound 1 (2.66 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (50 mL) containing a few drops of glacial acetic acid is refluxed for 6 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered.

    • The solid is washed with cold ethanol and dried to afford the final hybrid.

  • Characterization: The structure of the compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Biological Evaluation Protocols

The following diagram illustrates the workflow for the biological evaluation of the synthesized compounds.

G cluster_bioassay Biological Evaluation Workflow A Synthesized Hybrid Compounds C MTT Assay for Cytotoxicity A->C B Cell Culture (MCF-7, HCT-116, RPE-1) B->C F Apoptosis Assay (Annexin V/PI Staining) B->F D Calculation of IC50 Values C->D E Selection of Potent Compounds D->E E->F G Flow Cytometry Analysis F->G H Determination of Apoptotic Cell Population G->H G cluster_pathway Postulated Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

References

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific agrochemical applications of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally related 1,2,4-triazole-containing compounds, which are known to exhibit fungicidal and plant growth regulatory properties. These protocols are intended to serve as a starting point for the investigation of this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a benzoic acid structure. The 1,2,4-triazole ring is a well-established pharmacophore in agrochemicals, known for its potent biological activities.[1] Derivatives of 1,2,4-triazole are widely utilized as fungicides, herbicides, and plant growth regulators.[2][3] The primary mode of action for many triazole fungicides is the inhibition of ergosterol biosynthesis in fungi, which is essential for their cell membrane integrity.[4][5][6] As plant growth regulators, they often act by inhibiting gibberellin biosynthesis.[3][6][7][8][9][10]

This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential agrochemical agent.

Potential Agrochemical Applications

Based on its structural similarity to known active compounds, this compound is hypothesized to possess the following activities:

  • Fungicidal Activity: Potential efficacy against a broad spectrum of phytopathogenic fungi, particularly those reliant on ergosterol for cell membrane structure.

  • Plant Growth Regulation: Possible modulation of plant growth and development, such as reducing internodal elongation and promoting stress tolerance.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical data based on typical results for active triazole compounds to illustrate how experimental findings for this compound could be structured.

Table 1: In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea15.5
Fusarium oxysporum22.8
Rhizoctonia solani18.2
Sclerotinia sclerotiorum12.1
Puccinia triticina9.7

EC₅₀ (Effective Concentration 50) is the concentration of the compound that inhibits 50% of the fungal mycelial growth.

Table 2: Plant Growth Regulatory Effects of this compound on Wheat Seedlings

Treatment Concentration (ppm)Plant Height (cm)Root Length (cm)Chlorophyll Content (SPAD units)
0 (Control)25.4 ± 1.210.1 ± 0.845.2 ± 2.1
5020.1 ± 0.912.5 ± 1.148.9 ± 1.9
10015.8 ± 0.714.2 ± 1.052.1 ± 2.5
20012.3 ± 0.513.8 ± 0.951.5 ± 2.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of an appropriate benzoic acid derivative with 1,2,4-triazole. One common method is the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and a methyl ester of 2-(bromomethyl)benzoic acid, followed by hydrolysis of the ester.

Protocol:

  • Preparation of Sodium 1,2,4-triazolide: In a round-bottom flask, dissolve 1,2,4-triazole in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH) portion-wise at 0°C under a nitrogen atmosphere. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Alkylation: To the solution of sodium 1,2,4-triazolide, add a solution of methyl 2-(bromomethyl)benzoate in DMF dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Extraction: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-1,2,4-triazol-1-ylmethyl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and a solution of sodium hydroxide. Stir the mixture at room temperature for 4-6 hours.

  • Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the intrinsic fungicidal activity of the compound against various phytopathogenic fungi.

Protocol:

  • Preparation of Fungal Cultures: Grow pure cultures of the test fungi on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Amended Media: Autoclave PDA medium and cool it to 45-50°C. Add the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO without the test compound. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the actively growing edge of the fungal culture, cut a 5 mm diameter mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value by probit analysis of the concentration-response data.

Plant Growth Regulation Assay (Seedling Growth Test)

This protocol evaluates the effect of the compound on the early growth of a model plant species.

Protocol:

  • Plant Material and Germination: Surface sterilize seeds of a model plant (e.g., wheat, Triticum aestivum) with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water. Germinate the seeds on moist filter paper in the dark for 48 hours.

  • Preparation of Treatment Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0, 50, 100, 200 ppm). A small amount of a surfactant (e.g., Tween 20) can be added to improve solubility and uptake.

  • Treatment Application: Transfer uniformly germinated seedlings to hydroponic culture vessels or pots containing an inert substrate like vermiculite. Apply the treatment solutions to the growth medium.

  • Growth Conditions: Grow the seedlings in a controlled environment chamber with a 16/8 hour light/dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity for 14 days.

  • Data Collection: After the treatment period, carefully remove the seedlings and measure the following parameters:

    • Plant height (from the base to the tip of the longest leaf).

    • Root length (the length of the main root).

    • Chlorophyll content using a SPAD meter.

    • Fresh and dry weight of shoots and roots.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Mandatory Visualizations

Signaling Pathway Diagram

Fungicidal_Mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane disruption Membrane Disruption & Fungal Cell Death membrane->disruption cyp51->ergosterol compound 2-(1H-1,2,4-triazol- 1-ylmethyl)benzoic acid compound->cyp51 Inhibition

Caption: Proposed fungicidal mechanism of action via inhibition of ergosterol biosynthesis.

Experimental Workflow Diagram

Fungicidal_Screening_Workflow start Start: In Vitro Fungicidal Screening prep_fungi Prepare Fungal Cultures start->prep_fungi prep_compound Prepare Compound Stock Solution start->prep_compound inoculate Inoculate Plates with Fungal Discs prep_fungi->inoculate prep_media Prepare Amended PDA Media (Varying Concentrations) prep_compound->prep_media prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC₅₀ Values calculate->analyze end End: Efficacy Data analyze->end

Caption: Workflow for in vitro fungicidal activity screening.

Logical Relationship Diagram

PGR_Mechanism ggpp Geranylgeranyl Diphosphate (GGPP) kaurene ent-Kaurene ggpp->kaurene kaurene_oxidase ent-Kaurene Oxidase kaurene->kaurene_oxidase ga12 GA₁₂ active_ga Active Gibberellins (GA) ga12->active_ga growth Stem Elongation & Cell Division active_ga->growth reduced_growth Reduced Plant Height (Growth Regulation) growth->reduced_growth kaurene_oxidase->ga12 compound 2-(1H-1,2,4-triazol- 1-ylmethyl)benzoic acid compound->kaurene_oxidase Inhibition

Caption: Proposed plant growth regulatory mechanism via inhibition of gibberellin biosynthesis.

References

Application Notes and Protocols for Copper-Catalyzed Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2] This reaction facilitates the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, materials science, and bioconjugation.[1][3][5][6]

These application notes provide detailed experimental protocols for performing the CuAAC reaction, guidance on reagent preparation and purification of the resulting triazole products, and a summary of reaction parameters to aid in optimization.

Reaction Principle

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. While the thermal cycloaddition of azides and alkynes requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and proceeds with high regioselectivity to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[3] The catalytically active Cu(I) species can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[7][8] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can prevent the oxidation of Cu(I) to the inactive Cu(II) state and enhance the reaction rate.[8]

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors including the choice of copper source, ligand, solvent, and temperature. The following table summarizes typical reaction conditions and their impact on product yield and reaction time.

Copper Source (mol%) Ligand (mol%) Reducing Agent (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
CuSO₄·5H₂O (1-5)THPTA (5-25)Sodium Ascorbate (10-50)Water/t-BuOHRoom Temperature0.5 - 2>95Common for bioconjugation.[8]
CuI (1-5)NoneNoneTHF, CH₂Cl₂, DMFRoom Temperature1 - 1285-98Base such as DIPEA may be added.
CuBr (5)NoneNoneDMSO12024~90Used for synthesis of 1,2,4-triazoles.[9]
Copper Phenylacetylide (0.025)NoneNoneCH₂Cl₂Room Temperature2480-92Minimal copper contamination.[10]
Cu/Fe bimetallic nanoparticlesNoneNoneWaterRoom Temperature~1HighLow copper contamination in product.[2]
CuSO₄·5H₂O (1)TBTA (1)Sodium Ascorbate (10)DMSO/H₂ORoom Temperature8 - 16>90TBTA is suitable for organic solvents.[8]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase CuAAC Synthesis

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium L-ascorbate (0.1 eq)

  • Solvent (e.g., a mixture of water and t-butanol, or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq), followed by the addition of an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[3] A color change is often observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[3][9]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][9] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.[3][9]

Protocol 2: CuAAC on Solid Support

This protocol provides a general guideline for performing a CuAAC reaction on a solid support, which is a common technique in combinatorial chemistry and peptide synthesis.

Materials:

  • Resin-bound alkyne or azide

  • Azide or alkyne partner

  • Copper catalyst (e.g., CuI or CuSO₄/sodium ascorbate)

  • Base (optional, e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Washing solvents (e.g., DCM, methanol)

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in the chosen reaction solvent.

  • Reagent Addition: To the swollen resin, add the alkyne (or azide) partner, the copper catalyst, and a base if required.[3]

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[3]

  • Monitoring: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test for free amines if applicable) or by cleaving a small sample of the resin and analyzing the product by LC-MS.[3]

  • Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like dichloromethane (DCM) and methanol to remove excess reagents and byproducts.[3]

  • Drying: Dry the resin under vacuum.[3]

Purification of Triazole Products

A common challenge in CuAAC reactions is the removal of the copper catalyst from the final product, as residual copper can interfere with downstream applications and biological assays.[9] Several methods can be employed for copper removal:

  • Silica Gel Chromatography: Standard column chromatography is often effective in separating the triazole product from polar copper salts.[9]

  • Aqueous Wash with Chelating Agents: Washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride can effectively sequester and remove copper ions.[9]

  • Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst allows for easy removal by simple filtration at the end of the reaction.[9]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne and Azide reaction_vessel Combine Reagents and Catalysts reagents->reaction_vessel catalyst_sol Prepare Catalyst Solution (CuSO4) catalyst_sol->reaction_vessel reductant_sol Prepare Reductant Solution (Ascorbate) reductant_sol->reaction_vessel stirring Stir at Room Temperature reaction_vessel->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure Triazole Product purification->product

Caption: Experimental workflow for copper-catalyzed triazole synthesis.

catalytic_cycle cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Coord_Azide Azide Coordination Complex Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Regenerates Catalyst Cu_Acetylide->Coord_Azide + Azide Six_Membered Six-Membered Copper Intermediate Coord_Azide->Six_Membered Cycloaddition Six_Membered->Product Ring Contraction + Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

References

analytical methods for quantifying 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Introduction

Physicochemical Properties

Understanding the physicochemical properties of the analyte is crucial for analytical method development.

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [2]
Predicted pKa 3.65 ± 0.36[2][3]

The predicted pKa suggests the carboxylic acid moiety is acidic, guiding the selection of mobile phase pH to ensure proper ionization and chromatographic retention.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Application: This method is recommended for the routine quantification of this compound in bulk materials and simple pharmaceutical formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (≥98%).

  • Reference standard of this compound.

2. Chromatographic Conditions: The following table summarizes the recommended starting conditions for the HPLC-UV analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or λmax determined by PDA scan)
Run Time ~15 minutes

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

4. Sample Preparation:

  • Bulk Material: Accurately weigh a sample of the bulk material, dissolve in the diluent to a nominal concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Formulation (e.g., Tablet): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a known amount of the active ingredient into a volumetric flask. Add diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter prior to analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or urine, where high sensitivity and selectivity are required.

Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Nitrogen generator.

  • Materials as listed for HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound not present in the samples (e.g., an isotopically labeled version of the analyte or a related benzoic acid derivative).

2. LC-MS/MS Conditions: The following table provides recommended starting parameters for the LC-MS/MS analysis.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 204.1 → 158.1 (Quantifier), 204.1 → 91.1 (Qualifier) Internal Standard: To be determined based on selection
Source Temp. 500 °C
IonSpray Voltage 5500 V

Note: MRM transitions are predicted based on the parent mass [M+H]⁺ and plausible fragmentation patterns (loss of COOH and cleavage of the methylene bridge). These must be optimized empirically by infusing a standard solution.

3. Standard and Sample Preparation (for Plasma):

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but use plasma from an untreated source for the final dilution of calibration curve standards and quality control (QC) samples to mimic the sample matrix.

  • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4 °C.

  • Injection: Carefully transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Method Validation

The proposed methods are starting points and must be fully validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity/Selectivity: Ensuring no interference from matrix components or impurities.

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual tests, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

G General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Obtain Sample / Reference Standard prep_std Prepare Stock & Working Standards start->prep_std prep_sample Prepare Sample (e.g., Dissolution, Extraction) start->prep_sample hplc HPLC / UHPLC System prep_std->hplc Inject Standards (Calibration Curve) filter Filter through 0.45 µm Syringe Filter prep_sample->filter filter->hplc Inject into System detector Detector (UV or MS/MS) hplc->detector data Data Acquisition & Processing detector->data result Final Concentration data->result Quantify Analyte

Caption: General experimental workflow for quantification.

G Method Selection Guide start What is the sample matrix? matrix_simple Simple Matrix (Bulk, Simple Formulation) start->matrix_simple Simple matrix_complex Complex Matrix (Plasma, Urine, Tissue) start->matrix_complex Complex sensitivity Is high sensitivity ( < 1 µg/mL) required? matrix_simple->sensitivity lc_ms Use LC-MS/MS Method matrix_complex->lc_ms Yes hplc_uv Use RP-HPLC-UV Method sensitivity->hplc_uv No sensitivity->lc_ms Yes

Caption: Guide for selecting the appropriate analytical method.

References

Application Notes and Protocols: Developing Enzyme Inhibitors with 1,2,4-Triazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. When coupled with a benzoic acid functionality, these derivatives present a promising class of compounds for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel enzyme inhibitors based on 1,2,4-triazole benzoic acid derivatives.

Introduction

1,2,4-triazole derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, antiviral, and anticancer activities.[1][2] The incorporation of a benzoic acid group can enhance their binding to enzyme active sites, particularly those that recognize carboxylate substrates.[3] This combination has led to the successful development of inhibitors for various enzymes implicated in diseases such as diabetes, cancer, and bacterial infections.[4][5][6]

Target Enzymes and Therapeutic Areas

Research has demonstrated the potential of 1,2,4-triazole benzoic acid derivatives to inhibit a variety of enzymes, including:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling, making it a target for type 2 diabetes.[3]

  • Carbonic Anhydrases (CAs): Involved in pH regulation and linked to glaucoma, epilepsy, and certain types of cancer.[7][8][9]

  • Urease: A bacterial enzyme crucial for the survival of pathogens like Helicobacter pylori, a major cause of ulcers.[10][11]

  • α-Glucosidase and α-Amylase: Intestinal enzymes involved in carbohydrate digestion, targeted for the management of type 2 diabetes.[4][12][13]

  • 14α-Demethylase: A key enzyme in fungal ergosterol biosynthesis, a target for antifungal agents.[14][15]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 1,2,4-triazole benzoic acid derivatives against various enzyme targets.

Compound ID/SeriesTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
6c PTP1B6.45--[3]
12d α-Glucosidase36.74Acarbose375.82[12]
12m α-Glucosidase-Acarbose375.82[12]
12d Urease19.35--[12]
8d UreasePotentThiourea-[11]
8e UreasePotentThiourea-[11]
B20 Urease32.01 (Ki)--[16]
4a-d, 6a-b, 7a-b, 8a-b α-Amylase185.2 - 535.6Acarbose411.3[17]
4a-d, 6a-b, 7a-b, 8a-b α-Glucosidase202.1 - 803.2Acarbose252.0[17]
HB5 EGFR Tyrosine KinaseLowest in series--[18]
5l Metallo-β-Lactamase (VIM-2)38.36--[19]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common method for synthesizing the 1,2,4-triazole core, which can be further modified to include the benzoic acid moiety.[1][11]

Step 1: Synthesis of Acylthiosemicarbazide Intermediate

  • Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

  • Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Collect the precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: PTP1B Inhibition Assay

This colorimetric assay is used to determine the PTP1B inhibitory potency of the synthesized compounds.[3]

Materials:

  • PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 2 µL of test compound solution at various concentrations to the test wells. Add 2 µL of DMSO to the control and blank wells.

  • Add 20 µL of PTP1B enzyme solution to the test and control wells. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Urease Inhibition Assay

This assay is used to screen for urease inhibitors.[11]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of urease solution and 5 µL of test compound solution.

  • Incubate at 30°C for 15 minutes.

  • Add 55 µL of urea solution and continue to incubate at 30°C for 30 minutes.

  • Add 45 µL of Nessler's reagent to stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

general_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (Benzoic Acid Derivatives) synthesis Synthesis of 1,2,4-Triazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Enzyme Inhibition Assays purification->in_vitro ic50 IC50 Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.

ptp1b_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor 1,2,4-Triazole Benzoic Acid Inhibitor Inhibitor->PTP1B

Caption: Simplified insulin signaling pathway and the role of a PTP1B inhibitor.

References

Application Notes: In Vitro Cytotoxicity Assays for Triazole Benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The hybridization of the triazole nucleus with other pharmacophores, such as benzoic acid, has emerged as a promising strategy for developing novel, potent, and selective anticancer agents.[3][4] A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, for instance, has demonstrated potent inhibitory activities against human cancer cell lines like MCF-7 (breast) and HCT-116 (colon).[3][5] Evaluating the cytotoxic potential of these novel compounds is a critical first step in the drug discovery process. This document provides an overview of common in vitro cytotoxicity assays and detailed protocols for assessing the efficacy of triazole benzoic acid hybrids.

1. Principles of Common Cytotoxicity Assays

Three widely used methods for in vitro cytotoxicity screening are the MTT, SRB, and LDH assays. Each assay measures a different cellular parameter to determine cell viability or death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan produced is directly proportional to the number of viable cells.

  • SRB (Sulforhodamine B) Assay: The SRB assay is a colorimetric method that quantifies total cellular protein content, providing an estimation of cell mass.[6][7] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6] The amount of dye extracted from stained cells is therefore directly proportional to the total number of cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[8][9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[8]

2. Data Presentation: Cytotoxicity of Triazole Benzoic Acid Hybrids

The following table summarizes the reported in vitro cytotoxic activity of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various human cancer cell lines.

Compound/HybridTarget Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation(s)
Series (1-17) MCF-7 (Breast)15.6 - 39.8Doxorubicin19.7[3]
Series (1-17) HCT-116 (Colon)23.9 - 41.8Doxorubicin22.6[3]
Compound 2 MCF-7 (Breast)18.7Doxorubicin19.7[3][4]
Compound 14 MCF-7 (Breast)15.6Doxorubicin19.7[3][4]
Compound 2 HCT-116 (Colon)25.7Doxorubicin22.6[3]
Compound 14 HCT-116 (Colon)23.9Doxorubicin22.6[3]
Potent Hybrids (2, 5, 14, 15) RPE-1 (Normal)Very weak cytotoxicityDoxorubicinNot specified[3][5]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

3. Experimental Protocols

These protocols are designed for use in a 96-well plate format, suitable for high-throughput screening.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10][11]

A. Materials and Reagents

  • Test Triazole Benzoic Acid Hybrids

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (specific to the cell line)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 16% SDS in 40% DMF, pH 4.7.[12]

  • 96-well flat-bottom sterile culture plates.

B. Procedure

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the triazole benzoic acid hybrids in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals.[10] Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Data Acquisition: Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (OD) at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.[13]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Produces MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT assay for cell viability.

Protocol 2: SRB Cytotoxicity Assay

This protocol is based on the ability of SRB to bind to cellular protein components.[6]

A. Materials and Reagents

  • Test Triazole Benzoic Acid Hybrids

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA), cold.

  • Wash Solution: 1% (v/v) Acetic acid.

  • SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilization Buffer: 10 mM Tris base solution, pH 10.5.

B. Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate at 4°C for 1 hour to fix the cells.[6]

  • Washing: Carefully discard the supernatant. Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[6] Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes in the dark.[6]

  • Final Wash: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[6] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6] Place the plate on a shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 510-540 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine the IC₅₀ value.[7]

Protocol 3: LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.[14]

A. Materials and Reagents

  • Test Triazole Benzoic Acid Hybrids

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution).

  • Lysis Solution (e.g., 2% Triton X-100) for maximum LDH release control.

B. Procedure

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare the following controls in triplicate for each plate:[8]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with lysis solution 30 minutes before the end of incubation.[15]

    • No-Cell Control: Medium only (background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[14]

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]

  • Data Acquisition: Gently tap the plate to mix. Measure the absorbance at 490 nm within one hour.[15]

  • Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Vehicle Control) / (Maximum Release - Vehicle Control)]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Triazole-Benzoic Acid Hybrids Seed->Treat Incubate 3. Incubate (24-72 hours) Treat->Incubate Assay_Step 4. Perform Assay-Specific Step (e.g., Add MTT/TCA/Collect Supernatant) Incubate->Assay_Step Acquire 5. Data Acquisition (Read Absorbance) Assay_Step->Acquire Analyze 6. Data Analysis (Calculate % Viability & IC₅₀) Acquire->Analyze

Caption: General experimental workflow for in vitro cytotoxicity assays.

4. Mechanism of Action Insights

Beyond determining IC₅₀ values, further investigation into the mechanism of cell death is crucial. Studies have shown that some potent triazole benzoic acid hybrids, such as compounds 2 and 14, inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[3][5][16] This suggests that their cytotoxic effects are not merely due to necrosis but involve the activation of programmed cell death pathways.

Apoptosis_Pathway Compound Triazole Benzoic Acid Hybrid Target Binds to Cellular Target(s) (e.g., Kinases, Receptors) Compound->Target Cascade Initiation of Apoptotic Signaling Cascade Target->Cascade Caspase Activation of Executioner Caspases (e.g., Caspase-3) Cascade->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Caption: Conceptual pathway of apoptosis induction by hybrids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 1,2,4-triazole with a derivative of 2-methylbenzoic acid.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in the N-alkylation of 1,2,4-triazoles. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting start Low or No Yield check_reactants Verify Purity of Starting Materials (1,2,4-triazole and 2-(halomethyl)benzoic acid) start->check_reactants reactants_ok Reactants OK check_reactants->reactants_ok Check Purity impure Use Pure Reactants reactants_ok->impure Impure check_base Is the Base Strong Enough? reactants_ok->check_base Pure impure->check_base base_ok Yes check_base->base_ok Check Strength use_stronger_base Use a Stronger Base (e.g., NaH, K2CO3, DBU) base_ok->use_stronger_base No check_solvent Is the Triazole Salt Soluble? base_ok->check_solvent Yes use_stronger_base->check_solvent solvent_ok Yes check_solvent->solvent_ok Check Solubility change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_ok->change_solvent No check_temp Is the Reaction Temperature Optimized? solvent_ok->check_temp Yes change_solvent->check_temp temp_ok Yes check_temp->temp_ok Check Temp. increase_temp Increase Temperature or Use Microwave Irradiation temp_ok->increase_temp No check_anhydrous Are Conditions Anhydrous? temp_ok->check_anhydrous Yes increase_temp->check_anhydrous anhydrous_ok Yes check_anhydrous->anhydrous_ok Check Conditions use_anhydrous Use Anhydrous Solvents and Dry Glassware anhydrous_ok->use_anhydrous No end Problem Solved anhydrous_ok->end Yes use_anhydrous->end RegioisomerFormation triazole 1,2,4-Triazole Anion N1_product Desired Product This compound triazole->N1_product N1 Attack N4_product Side Product 2-(4H-1,2,4-triazol-4-ylmethyl)benzoic acid triazole->N4_product N4 Attack alkyl_halide 2-(bromomethyl)benzoic acid alkyl_halide->N1_product alkyl_halide->N4_product

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: Low or No Crystal Formation After Cooling

Possible Cause Solution
Insufficient Supersaturation: Too much solvent was used, and the solution is not saturated enough for crystals to form.Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue should form.
Solution Cooled Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.Slow Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.
Supersaturated Solution: The solution is supersaturated, but crystal nucleation has not initiated.Induce Crystallization:Scratching: Scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites. • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

Problem: Oiling Out

The compound separates as a liquid (oil) instead of solid crystals.

Possible Cause Solution
High Solute Concentration and Rapid Cooling: The solution is highly supersaturated, and the compound comes out of solution above its melting point.Re-dissolve and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.
Impurities Present: The presence of impurities can lower the melting point of the mixture.Charcoal Treatment: If colored impurities are suspected, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Inappropriate Solvent: The boiling point of the solvent may be too high.Solvent Selection: Choose a solvent with a lower boiling point.

Problem: Low Recovery of Purified Product

Possible Cause Solution
Excessive Solvent Usage: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.Use Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature Crystallization: Crystals form in the funnel during hot filtration.Preheat Funnel and Glassware: Warm the filtration funnel and the receiving flask with hot solvent before starting the filtration. Work quickly to minimize cooling during the transfer.
Incomplete Transfer: Product is lost on glassware during transfers.Rinse Glassware: Rinse all glassware used for transfers with a small amount of the cold recrystallization solvent and add the rinsing to the filtrate.
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product.Use Ice-Cold Solvent: Ensure the solvent used for washing the crystals is thoroughly chilled in an ice bath. Use a minimal amount for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds containing both a carboxylic acid and a triazole group, a polar protic solvent or a mixture is often a good starting point. Based on the recrystallization of similar compounds, the following solvents and solvent systems should be considered for initial screening:

  • Ethanol/Water: This is a commonly used mixed solvent system. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A small amount of hot ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly.

  • Methanol: Methanol can be a good solvent for polar compounds.

  • Water: Given the presence of the carboxylic acid and triazole moieties, the compound may have some solubility in hot water.

  • Diisopropyl Ether: A patent for a structurally similar compound, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, mentions crystallization from diisopropyl ether. This suggests that ethers could be explored.

A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system.

Q2: How do I perform a small-scale solvent screening?

  • Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

Q3: My recrystallized product is still impure. What should I do?

If the recrystallized product is still not pure, consider the following:

  • Repeat the Recrystallization: A second recrystallization can often improve purity.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible to allow for selective crystal lattice formation, which excludes impurities.

  • Alternative Purification Technique: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, other purification methods like column chromatography should be considered.

Q4: How can I improve the crystal size?

Larger crystals are generally purer. To obtain larger crystals, promote slow crystal growth by:

  • Allowing the solution to cool to room temperature slowly and undisturbed.

  • Insulating the flask to slow down the cooling rate.

  • Avoiding rapid cooling in an ice bath until a significant amount of crystals have already formed at room temperature.

Data Presentation

Solvent/Solvent SystemExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
WaterLowModerate to HighPotentially Good
EthanolModerateHighMay require a co-solvent (e.g., water)
MethanolModerateHighMay require a co-solvent
AcetoneModerateHighLikely too soluble for good recovery
Ethyl AcetateLow to ModerateModerate to HighPotentially Good
HexaneVery LowLowUnlikely to be a good solvent
Diisopropyl EtherLowModeratePotentially Good (based on analogous compounds)
Ethanol/Water MixtureLow to ModerateHighVery Promising

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the results of solvent screening.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a stemless funnel and a clean receiving flask with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization:

    • Single Solvent: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

    • Mixed Solvent: If a mixed solvent system is used (e.g., ethanol/water), add the "poor" solvent (e.g., water) dropwise to the hot solution of the compound in the "good" solvent (e.g., ethanol) until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude Product solvent_selection Select Solvent System (e.g., Ethanol/Water) start->solvent_selection dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool Solution to Induce Crystallization dissolve->cool No hot_filtration->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product analysis Characterize Purity (e.g., Melting Point, NMR) end_product->analysis

Caption: Workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of triazole derivatives, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of the Desired Triazole Product
Potential Cause Recommended Solution(s)
Inactive Copper Catalyst (for CuAAC) Ensure you are using a reliable source of Cu(I) or that your Cu(II) is being effectively reduced. Prepare fresh sodium ascorbate solution, as it can degrade over time. Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[1] Degas your solvent and reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[1]
Incomplete Reaction Gradually increase the reaction temperature and monitor progress by TLC.[2] Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2]
Decomposition of Starting Materials or Product If starting materials or products are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.[2]
Purity of Starting Materials Ensure starting materials are pure and dry. For instance, hydrazides can be hygroscopic.[2] Verify the purity of alkyne and azide starting materials, as impurities can inhibit the catalyst.[3]
Incorrect Stoichiometry While a 1:1 ratio is a common starting point, an excess of one reagent (often the less precious one, e.g., 1.1-1.5 equivalents) may be needed to drive the reaction to completion.[1]
Poor Solubility of Reactants Ensure your reactants are soluble in the chosen solvent system. For bioconjugations, aqueous buffers are common, but co-solvents like DMSO or DMF may be needed to dissolve hydrophobic reactants.[1]
Issue 2: Formation of Side Products
Side Product/Issue Potential Cause Recommended Solution(s)
Oxidative Homocoupling of Alkyne (Glaser Coupling) in CuAAC This is the most common side reaction in CuAAC, promoted by the presence of oxygen which oxidizes the Cu(I) catalyst to Cu(II).[3]Maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate. Degas solutions to remove oxygen.[3]
Formation of 1,3,4-Oxadiazole (in 1,2,4-Triazole Synthesis) This is a common side reaction, particularly when using hydrazides, arising from a competing cyclization pathway.[2]Ensure strictly anhydrous reaction conditions. Lower the reaction temperature to favor the formation of the triazole. The choice of acylating agent can also influence the reaction pathway.[2]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation of 1,2,4-triazoles) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions.The regioselectivity is influenced by the electrophile, base, and solvent. The choice of catalyst can also control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts may favor one isomer.
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[2]If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[2]
Issue 3: Regioselectivity Problems (Formation of 1,4- vs. 1,5-isomers)
Reaction Type Potential Cause Recommended Solution(s)
Huisgen 1,3-Dipolar Cycloaddition (Thermal) The thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers with asymmetric alkynes.[4]For regioselective synthesis of the 1,4-isomer, use the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] For the 1,5-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is preferred.[5]
Einhorn-Brunner Reaction (for 1,2,4-Triazoles) When using an unsymmetrical imide, a mixture of regioisomers is typically formed.[6]Regioselectivity is governed by the electronic properties of the two acyl groups on the imide. The stronger acidic group will preferentially be at the 3-position of the resulting 1,2,4-triazole.[6][7] To improve selectivity, maximize the electronic difference between the two acyl groups on the imide starting material.[7]
Issue 4: Purification Challenges
Problem Potential Cause Recommended Solution(s)
Difficulty in Removing Copper Catalyst Residual copper from CuAAC reactions can be problematic for downstream applications.Wash the organic solution of the product with an aqueous solution of a chelating agent like EDTA to help remove copper ions.[8]
Compound "oils out" instead of crystallizing The compound may be coming out of solution above its melting point due to a supersaturated solution or the presence of impurities.Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Ensure a slow cooling process. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Yield After Recrystallization Using too much solvent is a common cause of low recovery. The compound might be too soluble in the chosen solvent.[9]Use the minimum amount of hot solvent necessary to dissolve the compound. Consider a different solvent or a co-solvent system. Concentrate the mother liquor to obtain a second crop of crystals.[9]
Difficulty Separating Isomers Regioisomers may have very similar physicochemical properties, making separation by chromatography or recrystallization challenging.[10]Optimize column chromatography conditions (e.g., solvent system, stationary phase).[10] Consider preparative HPLC or fractional recrystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloaddition reactions?

A1: The primary difference lies in the regioselectivity of the resulting 1,2,3-triazole product. CuAAC exclusively yields the 1,4-disubstituted regioisomer.[4] In contrast, RuAAC provides access to the complementary 1,5-disubstituted regioisomer.[5] Furthermore, RuAAC can also be used with internal alkynes to produce fully substituted 1,2,3-triazoles, which is a limitation of CuAAC.[11]

Q2: How can I monitor the progress of my triazole synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions, including triazole synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and to confirm the mass of the desired product.

Q3: My CuAAC reaction is not working. What are the first troubleshooting steps I should take?

A3: First, verify the quality and purity of your reagents, especially the azide and alkyne. Ensure your copper catalyst is active; if using a Cu(II) source, confirm the presence and freshness of your reducing agent (e.g., sodium ascorbate). Degassing your solvents to remove oxygen is crucial to prevent the oxidation of the active Cu(I) catalyst. Also, check the stoichiometry of your reactants; a slight excess of one component can sometimes be beneficial.

Q4: What are the most common synthetic routes for 1,2,4-triazoles?

A4: Some of the most common and classical methods for synthesizing 1,2,4-triazoles include the Pellizzari reaction (condensation of an amide with a hydrazide), the Einhorn-Brunner reaction (condensation of an imide with a hydrazine), and methods involving the cyclization of amidrazones with various reagents.[12]

Q5: I have a mixture of regioisomers from an Einhorn-Brunner reaction. How can I improve the selectivity?

A5: The regioselectivity in the Einhorn-Brunner reaction is primarily controlled by the electronic properties of the acyl groups on the unsymmetrical imide.[7] To favor the formation of a single isomer, you should design your imide to have one acyl group that is significantly more electron-withdrawing than the other.[7] The nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon.[7]

Data Presentation

Table 1: Representative Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterTypical Range/ValueNotes
Reactant Stoichiometry (Azide:Alkyne) 1:1 to 1:1.5A slight excess of one reactant can drive the reaction to completion.
Copper Source CuSO₄·5H₂O, CuI, CuBrCu(II) sources require a reducing agent.
Catalyst Loading (mol%) 1-5Lower loadings can be effective, especially with ligands.
Reducing Agent (for Cu(II)) Sodium AscorbateTypically used in slight excess (5-10 mol%). Should be prepared fresh.
Ligand THPTA, TBTAUsed to stabilize Cu(I) and accelerate the reaction.
Solvent t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂OCo-solvents are often used to ensure solubility of all reactants.
Temperature (°C) Room Temperature to 60Gentle heating can increase the reaction rate.
Reaction Time 1-24 hoursMonitored by TLC or LC-MS.
Typical Yields >85-95%Can be nearly quantitative under optimized conditions.[13]
Table 2: Regioselectivity in the Einhorn-Brunner Reaction

The following table provides illustrative examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.

R¹ (Electron-withdrawing) R² (Electron-donating/Neutral) Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
p-NO₂-PhenylCH₃~ 85 : 15
PhenylCH₃~ 60 : 40
Note: This data is representative and the actual ratios will vary with the specific hydrazine and reaction conditions used.[10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent system to a concentration of approximately 0.1 M.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

  • To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution.

  • Add the CuSO₄ solution to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂) (1-10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in the anhydrous, degassed solvent.

  • Add the ruthenium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C). Microwave irradiation can also be used to shorten reaction times.[11]

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Protocol 3: General Procedure for the Einhorn-Brunner Synthesis of 1,2,4-Triazoles

Materials:

  • Diacylamine (imide) (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the imide in glacial acetic acid.[14]

  • Slowly add the substituted hydrazine to the stirring solution.[14]

  • Heat the reaction mixture to reflux (approximately 110-120 °C).[14]

  • Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.[14]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.[14]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization.[14]

Protocol 4: General Procedure for the Pellizzari Synthesis of 1,2,4-Triazoles

Materials:

  • Amide (e.g., Benzamide) (1.0 eq)

  • Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)

  • High-boiling solvent (e.g., nitrobenzene) or neat conditions

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide. If using a solvent, add it to the flask.

  • Heat the reaction mixture to a high temperature (typically 220-250 °C) under a nitrogen atmosphere with stirring.[15]

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.[15]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.

  • Purification: Triturate the solid product with a suitable solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization from ethanol or acetic acid.[15]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the Cu(I) catalyst active? (for CuAAC) start->q1 s1 Check/replace reducing agent (e.g., fresh sodium ascorbate). Use stabilizing ligands (THPTA, TBTA). Degas solvents to remove O2. q1->s1 No q2 Is the reaction incomplete? q1->q2 Yes s1->q2 s2 Increase reaction temperature. Increase reaction time. Consider microwave irradiation. q2->s2 Yes q3 Are starting materials pure and dry? q2->q3 No s2->q3 s3 Purify/dry all starting materials. Check for hygroscopic nature (e.g., hydrazides). q3->s3 No end Improved Yield q3->end Yes s3->end

Troubleshooting workflow for low yields in triazole synthesis.

CuAAC_Catalytic_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Catalyst Acetylide Copper(I)-Acetylide (R-C≡C-Cu) CuI->Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R-C≡CH) Metallacycle Six-membered Copper Intermediate Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Triazolide Copper-Triazolide Metallacycle->Triazolide Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->CuI - Cu(I) Regioselectivity_Control start Desired Triazole Isomer? c1 1,4-Disubstituted 1,2,3-Triazole start->c1 1,4-isomer c2 1,5-Disubstituted 1,2,3-Triazole start->c2 1,5-isomer c3 Regiocontrolled 1,2,4-Triazole start->c3 1,2,4-isomer m1 Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) c1->m1 m2 Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) c2->m2 m3 Use Einhorn-Brunner with electronically distinct acyl groups on the imide. c3->m3

References

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the undesired N4-alkylation regioisomer, 2-(4H-1,2,4-triazol-4-ylmethyl)benzoic acid. The alkylation of 1,2,4-triazole with 2-(bromomethyl)benzoic acid or its ester can occur at either the N1 or N4 position of the triazole ring. The N1-substituted isomer is typically the desired product, while the N4-isomer is a significant byproduct that can complicate purification.

Q2: What factors influence the ratio of N1 to N4 alkylated products?

A2: The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and reaction temperature.[1][2] Steric hindrance around the nitrogen atoms of the triazole ring and the nature of the alkylating agent also play a crucial role.[2] Generally, the use of bulky bases and non-polar solvents tends to favor the formation of the N1 isomer.

Q3: How can I minimize the formation of the N4-isomer?

A3: To minimize the formation of the N4-isomer, consider the following strategies:

  • Choice of Base: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been reported to provide good regioselectivity for the N1-isomer, often in a ratio of approximately 90:10 (N1:N4).[1]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is a commonly used solvent that can favor N1-alkylation.[1]

  • Temperature Control: Maintaining a consistent and optimized reaction temperature can influence the isomer ratio.[2]

  • Use of Triazole Salts: Preparing and using a pre-formed salt of 1,2,4-triazole, such as the sodium salt, can enhance regioselectivity towards the N1 position.[3]

Q4: I am using methyl 2-(bromomethyl)benzoate as the starting material. What are the potential side reactions during the final hydrolysis step?

A4: The hydrolysis of the methyl ester to the final carboxylic acid is typically carried out under basic conditions (e.g., using NaOH or KOH). Potential side reactions during this step are generally minimal if the reaction is performed under standard conditions. However, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to degradation of the triazole ring, although this is not commonly reported for this specific compound. In some cases of sterically hindered esters, an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage) can occur, but this is less likely for this substrate.[4]

Q5: How can I effectively separate the desired N1-isomer from the N4-isomer?

A5: The separation of N1 and N4 isomers can be challenging due to their similar polarities.[2] The most effective method is typically silica gel column chromatography.[2] Careful selection of the eluent system is critical. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes may be required to achieve good separation. High-performance liquid chromatography (HPLC) can also be employed for more difficult separations.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of a high percentage of the N4-isomer. - Suboptimal reaction conditions (temperature, reaction time). - Impure starting materials.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the base and solvent to favor N1-alkylation (e.g., use DBU in THF).[1] - Systematically vary the reaction temperature and time to find optimal conditions. - Ensure the purity of 1,2,4-triazole and the 2-(bromomethyl)benzoic acid derivative.
Difficulty in separating N1 and N4 isomers - Similar polarity of the two isomers. - Inappropriate chromatography conditions.- Use a high-quality silica gel for column chromatography. - Experiment with different solvent systems and gradient profiles for elution. Consider systems like ethyl acetate/methanol or dichloromethane/acetone. - If column chromatography is insufficient, consider preparative HPLC.
Presence of unexpected byproducts in the final product - Side reactions involving the carboxylic acid group (if not protected as an ester). - Degradation of the starting materials or product. - Reactions with impurities in the solvents or reagents.- If starting with 2-(bromomethyl)benzoic acid, consider esterification prior to alkylation to protect the carboxylic acid. - Ensure the use of high-purity, dry solvents and fresh reagents. - Characterize the byproducts using techniques like NMR and mass spectrometry to understand their origin.
Inconsistent reaction outcomes - Variability in the quality of reagents. - Moisture in the reaction. - Fluctuations in reaction temperature.- Use reagents from a reliable supplier and test for purity. - Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat).

Experimental Protocols

Key Experiment: N1-Alkylation of 1,2,4-Triazole with Methyl 2-(bromomethyl)benzoate

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2,4-Triazole

  • Methyl 2-(bromomethyl)benzoate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF, add DBU (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of methyl 2-(bromomethyl)benzoate (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N4 isomers.

Key Experiment: Hydrolysis of Methyl 2-(1H-1,2,4-triazol-1-ylmethyl)benzoate

Materials:

  • Methyl 2-(1H-1,2,4-triazol-1-ylmethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl) (e.g., 1M or 2M)

Procedure:

  • Dissolve methyl 2-(1H-1,2,4-triazol-1-ylmethyl)benzoate (1.0 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 by the slow addition of hydrochloric acid. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway_and_Side_Reaction Triazole 1,2,4-Triazole invis1 Triazole->invis1 Bromomethylbenzoate Methyl 2-(bromomethyl)benzoate Bromomethylbenzoate->invis1 N1_isomer_ester Methyl 2-(1H-1,2,4-triazol- 1-ylmethyl)benzoate (Desired Product) Final_Product 2-(1H-1,2,4-triazol- 1-ylmethyl)benzoic acid N1_isomer_ester->Final_Product Hydrolysis N4_isomer_ester Methyl 2-(4H-1,2,4-triazol- 4-ylmethyl)benzoate (Side Product) invis1->N1_isomer_ester Alkylation (N1) (Major Pathway) invis1->N4_isomer_ester Alkylation (N4) (Side Reaction) invis2

Caption: Main synthetic pathway to this compound and the primary side reaction.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Isomers High N4-Isomer? Check_Yield->Check_Isomers Yes Purification_Issue Difficulty in Separation? Check_Yield->Purification_Issue No Optimize_Alkylation Optimize Alkylation: - Base (e.g., DBU) - Solvent (e.g., THF) - Temperature Check_Isomers->Optimize_Alkylation Yes Check_Purity Check Starting Material Purity Check_Isomers->Check_Purity No Optimize_Alkylation->Start Check_Purity->Start Optimize_Chroma Optimize Chromatography: - Different eluent system - Gradient elution - Consider HPLC Purification_Issue->Optimize_Chroma Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Chroma->Success

References

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. The following sections offer detailed experimental protocols and address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as 2-(bromomethyl)benzoic acid or 1H-1,2,4-triazole.

  • Regioisomers: Depending on the reaction conditions, the triazole ring may attach at a different nitrogen atom, leading to isomeric impurities.

  • By-products: Formed from side reactions during the synthesis.

  • Residual solvents: Solvents used in the synthesis or work-up that were not completely removed.

Q2: What is a suitable solvent for recrystallizing this compound?

A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1][2] For acidic compounds like this, polar protic solvents or mixtures are often effective. Potential solvent systems to screen include:

  • Water[1][3]

  • Ethanol/water mixture

  • Isopropanol

  • Ethyl acetate/hexane mixture

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[4][5][6][7][8] The carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which will move to the aqueous phase, leaving non-acidic impurities in the organic phase. The acid can then be recovered by acidifying the aqueous layer.

Q4: My purified compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of an impure sample.[2] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.[9]Select a less polar solvent or a solvent mixture. Try to obtain a second crop of crystals by concentrating the mother liquor.[9]
Too much solvent was used for recrystallization.[9]Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.[9]Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[9]
Oily precipitate instead of crystals The compound may have a low melting point or be impure.Try using a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent impurity detected by TLC/HPLC The impurity has similar polarity to the desired product.If recrystallization is ineffective, consider using column chromatography for separation based on small differences in polarity.
The impurity is a regioisomer.Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary.
Incomplete separation during acid-base extraction Insufficient amount of base was used to deprotonate the acid.Use a slight excess of the basic solution and ensure thorough mixing of the aqueous and organic layers.
The aqueous and organic layers did not separate well (emulsion formation).Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol/water).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[3] If necessary, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently cool the flask in an ice-water bath.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

  • Analysis: Determine the melting point of the purified crystals and assess purity using an appropriate analytical method such as TLC or HPLC.

Protocol 2: Acid-Base Extraction

This protocol describes the purification of this compound by leveraging its acidic nature.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the desired product into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Washing the Organic Layer (Optional): The organic layer, which contains neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out of the solution.[8]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry to a constant weight.

Protocol 3: Column Chromatography

Column chromatography can be used for purification when recrystallization or extraction is not sufficient, particularly for separating compounds with similar polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow cluster_alternative Alternative/Additional Steps Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction (add NaHCO3) Dissolve->Extraction Aqueous Aqueous Layer (Product Salt) Extraction->Aqueous Product Organic Organic Layer (Impurities) Extraction->Organic Impurities Acidify Acidify (add HCl) Aqueous->Acidify Precipitate Precipitate Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure Product Filter->Pure Recrystallize Recrystallization Filter->Recrystallize if needed Chromatography Column Chromatography Filter->Chromatography if needed Recrystallize->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Potential Impurities and Target Molecule

Impurities cluster_target Target Molecule cluster_impurities Potential Impurities Target This compound (Desired Product) SM1 2-(bromomethyl)benzoic acid (Starting Material) SM2 1H-1,2,4-triazole (Starting Material) Isomer Isomeric Impurity (e.g., 4-substituted triazole) Byproduct Reaction By-product

Caption: The target molecule and potential impurities in its synthesis.

References

Technical Support Center: Triazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during triazole synthesis, a cornerstone of click chemistry. The content is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for triazole synthesis?

A1: The most prevalent and robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[4][5][6]

Q2: My starting materials (azide or alkyne) are complex biomolecules. What special considerations should I take?

A2: When working with biomolecules, maintaining their structure and activity is paramount. Key considerations include:

  • Aqueous Solvents: The reaction should ideally be performed in water or a biocompatible buffer system.[1][3]

  • Ligands: Use a stabilizing ligand, such as THPTA or TBTA, to protect the biomolecule from damage by copper ions and to increase reaction efficiency.[1][7][8]

  • Catalyst Concentration: Keep the copper concentration as low as possible while still achieving a reasonable reaction rate to minimize potential toxicity to the biomolecules.[7]

  • Oxygen Sensitivity: For CuAAC reactions, it is crucial to minimize oxygen exposure to prevent the oxidation of the active Cu(I) catalyst.[2]

Q3: How do I choose between a Cu(I) and Cu(II) salt for my CuAAC reaction?

A3: The active catalyst in CuAAC is Cu(I).[1]

  • Cu(I) Salts (e.g., CuI, CuBr): These can be used directly but are prone to oxidation. Reactions using Cu(I) salts often require an inert atmosphere.

  • Cu(II) Salts (e.g., CuSO₄): These are more stable and easier to handle. However, they require the addition of a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[1][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no triazole product. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in triazole synthesis. The following workflow can help diagnose and solve the problem.

LowYieldTroubleshooting start Low or No Product Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst sub_catalyst1 Cu(I) oxidized to inactive Cu(II)? - Degas solvents. - Use fresh reducing agent (e.g., sodium ascorbate). check_catalyst->sub_catalyst1 sub_catalyst2 Insufficient catalyst/ligand? - Increase catalyst/ligand loading, especially for biomolecules. check_catalyst->sub_catalyst2 check_reagents 2. Verify Reagent Quality sub_reagents1 Azide or alkyne degradation? - Check storage conditions. - Verify purity by NMR or LC-MS. check_reagents->sub_reagents1 check_conditions 3. Optimize Reaction Conditions sub_conditions1 Poor solubility? - Use a co-solvent (e.g., DMSO, t-BuOH). check_conditions->sub_conditions1 sub_conditions2 Sub-optimal temperature? - Gently heat the reaction (if substrates are stable). check_conditions->sub_conditions2 sub_conditions3 Steric hindrance? - Prolong reaction time or increase temperature. check_conditions->sub_conditions3 check_workup 4. Review Work-up & Purification sub_workup1 Product lost during extraction/purification? - Check solubility of product in extraction solvent. - Optimize chromatography conditions. check_workup->sub_workup1 success Successful Triazole Synthesis sub_catalyst1->check_reagents sub_catalyst2->check_reagents sub_reagents1->check_conditions sub_conditions1->check_workup sub_conditions2->check_workup sub_conditions3->check_workup sub_workup1->success

Troubleshooting workflow for low or no product yield.

Troubleshooting Steps in Detail:

  • Catalyst Inactivity: The Cu(I) catalyst is essential for the CuAAC reaction and is susceptible to oxidation.

    • Solution: Ensure your solvents are thoroughly degassed. If using a Cu(II) salt, use a fresh solution of sodium ascorbate. Consider using a stabilizing ligand like THPTA, which can protect the Cu(I) catalyst.[1][8]

  • Reagent Quality: The stability of your azide and alkyne starting materials is crucial.

    • Solution: Verify the purity of your reagents using analytical techniques like NMR or mass spectrometry. Low molecular weight azides can be particularly unstable.[8]

  • Reaction Conditions:

    • Solubility: If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all. Using a co-solvent like DMSO, DMF, or t-BuOH can improve solubility.[1]

    • Temperature: While many click reactions work well at room temperature, some systems may require gentle heating to proceed at a reasonable rate.[1]

    • Steric Hindrance: Bulky functional groups near the azide or alkyne can slow down the reaction. In such cases, increasing the reaction time or temperature may be necessary.[1][3]

Issue 2: Formation of Side Products

Q: My reaction is producing significant side products. How can I identify and minimize them?

A: The most common side products in CuAAC reactions are the result of azide reduction or alkyne homocoupling.

SideProducts reaction CuAAC Reaction Mixture (Azide + Alkyne + Catalyst) desired_product Desired 1,4-Triazole reaction->desired_product Desired Pathway side_product1 Amine Byproduct (from Azide Reduction) reaction->side_product1 Side Reaction 1 side_product2 Alkyne Homocoupling (e.g., Glaser Coupling) reaction->side_product2 Side Reaction 2 troubleshooting1 To Minimize Amine Formation: - Use minimal effective concentration of reducing agent. - Use a Cu(I) source directly. - Avoid phosphines. side_product1->troubleshooting1 troubleshooting2 To Minimize Homocoupling: - Rigorously exclude oxygen. - Ensure sufficient reducing agent to maintain Cu(I). - Use a stabilizing ligand. side_product2->troubleshooting2

Common side reactions in CuAAC and their mitigation.

Minimizing Side Products:

  • Azide Reduction to Amine: This can occur if there is an excess of the reducing agent (e.g., sodium ascorbate).[8]

    • Solution: Titrate the amount of reducing agent to find the minimum concentration required for efficient catalysis. Alternatively, use a Cu(I) source directly to eliminate the need for a reducing agent.[8]

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a diyne.[3][8]

    • Solution: Deoxygenate your reaction mixture thoroughly by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. Ensure that you have a sufficient amount of reducing agent to keep the copper in the Cu(I) state.[8]

Quantitative Data Summary

The optimal conditions for triazole synthesis can vary significantly based on the specific substrates. The following table provides a general guideline for reaction parameters in a typical CuAAC reaction.

ParameterRecommended RangeNotes
Catalyst Loading (CuSO₄) 1 - 10 mol%Higher loading may be needed for difficult substrates or bioconjugation.[1]
Reducing Agent (Sodium Ascorbate) 5 - 20 mol%Should be in excess relative to the copper catalyst.[9]
Ligand (e.g., THPTA) 5 - 50 mol%A 5:1 ligand to copper ratio is often recommended for bioconjugation.[7][10]
Reactant Concentration 0.01 - 1 MHigher concentrations generally lead to faster reaction rates.
Temperature Room Temp to 60 °CHigher temperatures can accelerate the reaction but may degrade sensitive substrates.[1]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equivalent)

  • Alkyne (1.0 - 1.2 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 equivalents)

  • Sodium Ascorbate (0.05 - 0.2 equivalents)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.

  • Stir the mixture to ensure homogeneity. If solids are present, consider adding a co-solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding a dilute aqueous solution of ammonia or EDTA to complex with the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Protocol 2: Purification of Triazoles by Column Chromatography

Materials:

  • Crude triazole product

  • Silica gel

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

Procedure:

  • Determine Eluent System: Use TLC to find a solvent system that provides good separation of your product from impurities (aim for an Rf value of ~0.3 for the product).

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[9]

  • Elute the Column: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.[9]

References

enhancing the purity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid for use in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

Common impurities can originate from starting materials, side reactions, or subsequent workup steps. These typically include:

  • Unreacted Starting Materials: Residual 1,2,4-triazole or 2-(bromomethyl)benzoic acid (or a related synthetic precursor).

  • Regioisomers: Alkylation of 1,2,4-triazole can also occur at the N2 or N4 positions, leading to isomeric impurities that are often difficult to separate from the desired N1-substituted product.[1]

  • Reaction By-products: Depending on the synthetic route, by-products such as inorganic salts can be generated and must be removed.[2]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, acetonitrile, dichloromethane) may be retained in the final product.[3]

Q2: I have a crude product with moderate purity (85-95%). What is the best first-pass method to improve its purity?

For a crystalline solid like this compound, recrystallization is an excellent and highly effective initial purification technique.[4] This method relies on the principle that the compound has a higher solubility in a hot solvent and lower solubility in a cold solvent, while impurities remain in the solution upon cooling.[2][5] It is particularly good at removing less soluble colored impurities and more soluble by-products.

Q3: How do I choose the most appropriate purification method for my specific needs?

The choice of method depends on the nature and quantity of impurities.

  • Recrystallization: Best for removing a moderate amount of impurities from a crystalline solid, especially if the impurities have different solubility profiles than the main compound.[5][6]

  • Acid-Base Extraction: Useful for separating the acidic target compound from neutral or basic impurities. The carboxylic acid can be deprotonated with a weak base to form a water-soluble salt, which is then washed with an organic solvent to remove impurities.

  • Column Chromatography (Flash Chromatography): Necessary when dealing with impurities that have similar solubility profiles, such as regioisomers.[1] It offers higher resolution than recrystallization but is more time-consuming and uses larger volumes of solvent.

  • Preparative HPLC: The most powerful technique for separating very similar impurities, including stubborn regioisomers, to achieve the highest possible purity (>99%).[1] It is typically used for final polishing of small to medium quantities of the compound.

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] A reversed-phase HPLC method can separate the target compound from impurities, and purity is determined by calculating the area percentage of the main peak.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can help detect and identify impurities if they are present in sufficient quantities (>1-5%).[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify the mass of impurity peaks.[10]

Q5: Why is achieving high purity (>98%) essential for biological assays?

High purity is critical because impurities can significantly impact the results and interpretation of biological assays.[]

  • False Positives/Negatives: An impurity may have its own biological activity, leading to misleading results.[12]

  • Inaccurate Potency: If a significant portion of the material is an inactive impurity, the calculated potency (e.g., IC₅₀) of the active compound will be incorrect.

  • Poor Reproducibility: Batches with varying levels of purity will produce inconsistent and non-reproducible data, undermining the validity of the research.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity (<90%) After Synthesis Incomplete reaction, significant side reactions, or residual inorganic salts.1. Perform an aqueous workup with an acid-base extraction to remove salts and non-acidic organic impurities. 2. Follow up with recrystallization to remove remaining soluble impurities.[2]
Recrystallization Yields are Very Low The chosen solvent is too good (compound remains soluble even when cold), or too much solvent was used.1. Re-evaluate the solvent system. A good solvent dissolves the compound when hot but not when cold.[5] 2. Use the minimum amount of hot solvent required to fully dissolve the compound. 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2]
Oily Precipitate Forms During Recrystallization The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. "Seed" the solution with a pure crystal to encourage proper crystal lattice formation.[2]
HPLC Shows Multiple Peaks Close to the Main Peak Presence of structurally similar impurities, most likely regioisomers (e.g., N2- or N4-substituted triazoles).[1]1. Recrystallization may not be effective. Use a higher resolution technique. 2. Perform flash column chromatography with a carefully selected solvent system. 3. For the highest purity, use preparative HPLC.
Biological Assay Results are Inconsistent Batch-to-batch variation in purity; presence of an undetected, biologically active impurity.1. Re-analyze all batches by HPLC to confirm purity and impurity profiles. 2. If an unknown impurity is detected, use LC-MS to identify its mass and potentially its structure. 3. Re-purify the compound using a more rigorous method like preparative HPLC to ensure a consistent, high-purity standard for all assays.

Data & Visualizations

Data Presentation

Table 1: Comparison of Common Purification Methods

MethodTypical Purity AchievedThroughputRelative CostBest For...
Recrystallization 95 - 99%HighLowRemoving bulk, dissimilar impurities from crystalline solids.[4]
Acid-Base Extraction >90% (as a workup step)HighLowRemoving neutral or basic impurities from an acidic compound.
Column Chromatography 98 - 99.5%Medium-LowMediumSeparating less polar impurities and some isomers.[1]
Preparative HPLC >99.5%LowHighFinal polishing; separating stubborn, closely-related impurities.[1]

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation ~0.5 mg/mL in 50:50 Acetonitrile:Water
(Note: This is a starting point; method development and optimization are required for specific impurity profiles.)[8]

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product (<98% Purity) Purify Purification Step (e.g., Recrystallization) Crude->Purify Isolate Isolation (Vacuum Filtration) Purify->Isolate Dry Drying (Vacuum Oven) Isolate->Dry Analyze Purity & Identity Analysis (HPLC, NMR, MP) Dry->Analyze Final Pure Compound for Assay (>98% Purity) Analyze->Final Meets Spec

Caption: A general workflow for purifying this compound.

G cluster_decision Decision Tree for Purification start Assess Crude Product (Purity & Impurity Profile) recrystallize Recrystallization start->recrystallize Crystalline solid with moderate purity check_purity1 Purity > 98%? recrystallize->check_purity1 chromatography Column Chromatography or Prep HPLC check_purity1->chromatography No, or isomers present final_product Proceed to Assay check_purity1->final_product Yes check_purity2 Purity > 98%? chromatography->check_purity2 check_purity2->final_product Yes fail Re-evaluate Synthesis or Purification check_purity2->fail No

Caption: A decision tree to guide the selection of an appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the recrystallization of this compound. The ideal solvent should be determined experimentally (e.g., water, ethanol/water, ethyl acetate/heptane).

  • Solvent Selection: In a test tube, add ~20 mg of the crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound. Heat the test tube; a good solvent will dissolve the compound completely near its boiling point.

  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat the mixture briefly.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a standard reversed-phase HPLC method for determining the purity of the final product.

  • Standard Preparation: Accurately weigh ~5 mg of the purified compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 2 .

    • Inject a blank (50:50 acetonitrile:water) to ensure the baseline is clean.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding the solvent front and any peaks from the blank injection.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The retention time of the main peak in the sample should match that of a reference standard if available. The presence of significant peaks other than the main product indicates impurities.[7]

References

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for the development of novel, more effective antifungal agents. Triazole derivatives have long been a cornerstone of antifungal therapy, and ongoing research continues to explore new additions to this critical class of drugs. This guide provides a comparative analysis of the in vitro activity of prominent and novel triazole derivatives against clinically relevant fungal pathogens, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[1][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately resulting in the cessation of fungal growth or cell death.[4][6]

Recent studies have also suggested a secondary mechanism of action for triazoles. The accumulation of sterol intermediates, caused by CYP51 inhibition, may trigger a negative feedback loop that downregulates the entire ergosterol biosynthesis pathway by affecting HMG-CoA reductase, the rate-limiting enzyme in the pathway.[6]

In Vitro Antifungal Activity: A Comparative Analysis

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various triazole derivatives against key fungal pathogens, including Candida and Aspergillus species. Lower MIC values are indicative of greater antifungal potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazole Derivatives against Candida Species

CompoundC. albicansC. glabrataC. kruseiC. parapsilosisC. tropicalisReference(s)
Fluconazole0.25 - >64≤ 32Resistant≤ 2≤ 2[3][7][8]
Itraconazole≤ 1≤ 2≤ 2≤ 1≤ 1[9][10]
Voriconazole≤ 0.12≤ 0.5≤ 0.5≤ 0.12≤ 0.12[1][8]
Posaconazole≤ 0.25≤ 2≤ 2≤ 1≤ 1[1][11]
Isavuconazole≤ 1≤ 2≤ 2≤ 1≤ 1[6][12]
Novel Derivatives
Compound 5k0.125----[13]
Compound 6c0.0625----[13]
Compound 4s0.53----[14]
Compound 19g0.031----[3]
Compound 20b0.016----[3]

Note: MIC ranges can vary between studies and isolates. The values presented are representative ranges or specific reported values.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Triazole Derivatives against Aspergillus Species

CompoundA. fumigatusA. flavusA. nigerA. terreusReference(s)
Itraconazole≤ 1≤ 1≤ 2≤ 1[9][11]
Voriconazole≤ 1≤ 1≤ 2≤ 1[1][9][11]
Posaconazole≤ 0.25≤ 0.5≤ 1≤ 0.5[1][11]
Isavuconazole≤ 10.5/1 (MIC50/90)2/4 (MIC50/90)0.5/0.5 (MIC50/90)[12]
Novel Derivatives
Compound 10d, k, m, n, o0.125 - 1---[3]
Compound 6c4.0---[13]

Note: For some entries, MIC50/90 values are provided, representing the MIC required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for triazole derivatives is typically performed according to the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolates

  • Standardized antifungal powders (triazole derivatives)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of the triazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold serial dilutions are then prepared in RPMI 1640 medium in the 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • Incubation: The inoculated plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some filamentous fungi).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the ergosterol biosynthesis pathway targeted by triazoles and a typical experimental workflow for antifungal susceptibility testing.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazole Derivatives Triazoles->CYP51 Inhibition CYP51->Ergosterol

Caption: Mechanism of action of triazole antifungal agents.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_drugs Prepare Serial Dilutions of Triazole Derivatives start->prep_drugs inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_drugs->inoculate incubate Incubate Plates (e.g., 35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution susceptibility testing.

Conclusion

The data presented in this guide highlights the potent and broad-spectrum activity of triazole derivatives against a range of clinically important fungal pathogens. While established triazoles like voriconazole and posaconazole remain highly effective, the development of novel derivatives with even lower MIC values demonstrates the ongoing potential to enhance antifungal efficacy. The standardized methodologies for in vitro testing are crucial for the reliable comparison of these compounds and for guiding preclinical and clinical development. Researchers and drug development professionals can leverage this comparative data to inform the design of next-generation antifungal agents with improved activity, broader spectrum, and the ability to overcome emerging resistance.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative overview of the validation of the chemical structure of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, with a primary focus on X-ray crystallography, supplemented by alternative spectroscopic techniques.

The unequivocal confirmation of a compound's molecular structure is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring its novelty and patentability. While various analytical techniques contribute to this process, single-crystal X-ray diffraction remains the gold standard for providing a definitive atomic-level description of a molecule's conformation and packing in the solid state.

X-ray Crystallography: The Definitive Method

X-ray crystallography offers an unparalleled level of detail in structural determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This information reveals bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecular structure.

Table 1: Comparison of Structural Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to grow
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C)Provides information about the structure in solution, non-destructiveDoes not provide precise bond lengths or angles, interpretation can be complex for large molecules
Infrared (IR) Spectroscopy Presence of specific functional groupsFast and simple to perform, provides a molecular fingerprintProvides limited information on the overall molecular structure
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, can determine elemental compositionDoes not provide information on the 3D arrangement of atoms

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for providing complementary information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms in a molecule.[2][3][4] For this compound, ¹H NMR would be expected to show characteristic signals for the protons on the benzoic acid ring, the methylene bridge, and the triazole ring.[5] Similarly, ¹³C NMR would provide information on the carbon skeleton.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[6] In the case of the target compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic rings and the C-N bonds of the triazole ring.[5]

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1][7] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the electron density map, from which the atomic positions are derived and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural validation of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Definitive Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Xray X-ray Crystallography CrystalGrowth->Xray FinalStructure FinalStructure Xray->FinalStructure Final Validated Structure

Caption: Workflow for structural validation.

References

A Comparative Analysis of 2-, 3-, and 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the synthesis, physicochemical properties, and biological activities of the ortho, meta, and para isomers of (1H-1,2,4-triazol-1-ylmethyl)benzoic acid. These compounds are of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,2,4-triazole moiety. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data and highlighting areas for future investigation.

Physicochemical Properties

Property2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Molecular Formula C₁₀H₉N₃O₂C₁₀H₉N₃O₂C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol 203.20 g/mol 203.20 g/mol
Predicted pKa 3.65 ± 0.36[1][2]Data not availableData not available
Crystal Structure Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Note: The pKa value for the 2-isomer is a predicted value and should be confirmed experimentally. The lack of available experimental data for other properties underscores the need for further research in this area.

Synthesis and Experimental Protocols

The synthesis of these isomers generally involves the reaction of the sodium salt of 1,2,4-triazole with the corresponding methyl bromomethylbenzoate, followed by hydrolysis of the ester to the carboxylic acid.

General Synthetic Pathway

G cluster_reactants Reactants cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product methyl_bromomethylbenzoate Methyl (bromo/chloro)methylbenzoate (ortho, meta, or para) reaction1 Reaction in DMF methyl_bromomethylbenzoate->reaction1 sodium_triazole Sodium 1,2,4-triazolide sodium_triazole->reaction1 intermediate_ester Methyl (1H-1,2,4-triazol-1-ylmethyl)benzoate (ortho, meta, or para) reaction1->intermediate_ester reaction2 Base or Acid Hydrolysis intermediate_ester->reaction2 final_product (1H-1,2,4-triazol-1-ylmethyl)benzoic acid (ortho, meta, or para) reaction2->final_product

Caption: General synthetic route for 2-, 3-, and 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

This protocol is adapted from procedures for analogous compounds.

Step 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

  • To a solution of 1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of methyl 4-(bromomethyl)benzoate in DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours or until completion as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate.

Step 2: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

  • Dissolve the methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the mixture at room temperature or heat under reflux until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

Note: Similar protocols can be adapted for the synthesis of the 2- and 3-isomers using the corresponding starting materials.

Biological Activities

The 1,2,4-triazole nucleus is a well-known pharmacophore present in a wide range of therapeutic agents. Derivatives of these benzoic acid isomers have been primarily investigated for their anticancer and antioxidant properties.

Anticancer Activity

Several studies have reported the synthesis and in vitro cytotoxic evaluation of hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid against various cancer cell lines.[3][4][[“]][6][7] Some of these hybrids have exhibited potent inhibitory activities against cell lines such as MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma).[3][4][[“]][6][7] For instance, certain derivatives of the 4-isomer have shown IC₅₀ values in the micromolar range, comparable to or even better than the reference drug doxorubicin.[3][4][[“]][6][7] The mechanism of action for some of these compounds has been linked to the induction of apoptosis.[3][4][[“]][6]

Unfortunately, there is a lack of publicly available data on the anticancer activities of the 2- and 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid isomers, making a direct comparative assessment impossible at this time.

Antioxidant Activity

Derivatives of 4-(1H-triazol-1-yl)benzoic acid have also been screened for their in vitro antioxidant activity using assays such as DPPH and ABTS radical scavenging.[8] These studies have indicated that some of these compounds possess significant antioxidant properties.[8] As with the anticancer data, comparative antioxidant studies for the 2- and 3-isomers are not currently available.

Other Potential Activities

The 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid isomer has been mentioned as a key intermediate in the synthesis of antifungal agents like fluconazole and related derivatives.[9][10] This suggests its potential utility in developing new antifungal compounds. The core structure's ability to coordinate with fungal cytochrome P450 enzymes is a key aspect of its therapeutic potential.[9][10]

Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological screening of these compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_advanced Advanced Studies synthesis Synthesis of Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial ic50 IC50 / EC50 Determination cytotoxicity->ic50 antioxidant->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies lead_id->moa in_vivo In Vivo Efficacy & Toxicity Studies moa->in_vivo

Caption: A typical workflow for the biological evaluation of novel chemical entities.

Conclusion and Future Directions

This comparative guide consolidates the currently available information on 2-, 3-, and 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid isomers. While research on the 4-isomer and its derivatives has shown promising results in the fields of anticancer and antioxidant research, there is a significant lack of data for the 2- and 3-isomers.

To fully understand the therapeutic potential of this class of compounds, further research is crucial. A systematic comparative study of all three isomers is warranted to elucidate the structure-activity relationships and to determine the influence of the substituent position on their physicochemical and biological properties. Such a study would provide invaluable insights for the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Biological Evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and their cytotoxic activity against various cancer cell lines. The data presented is primarily based on the findings from a key study by Abuelizz et al. (2019), which details the synthesis and biological evaluation of seventeen such compounds.

Introduction

Cancer remains a significant global health challenge, necessitating the continuous development of novel and effective therapeutic agents. Hybrid molecules, which combine two or more pharmacophores, have emerged as a promising strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold is of particular interest due to the known anticancer properties of both triazole and benzoic acid moieties.[1] This guide summarizes the in vitro anticancer activity of a series of these hybrid compounds, their selectivity towards cancer cells, and their mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of the seventeen synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The cytotoxicity was also assessed against a normal human retinal pigment epithelial cell line (RPE-1) to determine the selectivity of the compounds. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the tables below. Doxorubicin, a commonly used chemotherapeutic agent, was used as a positive control.

Table 1: IC50 Values (µM) of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids against Cancer and Normal Cell Lines
CompoundMCF-7HCT-116RPE-1
1 39.8 ± 3.141.8 ± 3.5>100
2 18.7 ± 1.525.7 ± 2.185.2 ± 5.6
3 35.2 ± 2.838.9 ± 3.2>100
4 28.4 ± 2.331.5 ± 2.6>100
5 16.2 ± 1.324.1 ± 1.978.9 ± 6.3
6 25.6 ± 2.129.8 ± 2.4>100
7 22.1 ± 1.827.4 ± 2.2>100
8 20.3 ± 1.726.3 ± 2.191.4 ± 7.2
9 29.8 ± 2.433.1 ± 2.7>100
10 24.5 ± 2.028.9 ± 2.3>100
11 27.9 ± 2.230.7 ± 2.5>100
12 19.8 ± 1.625.1 ± 2.088.6 ± 7.1
13 21.4 ± 1.726.8 ± 2.2>100
14 15.6 ± 1.223.9 ± 1.975.3 ± 6.0
15 17.3 ± 1.424.8 ± 2.082.1 ± 6.5
16 31.2 ± 2.534.6 ± 2.8>100
17 33.7 ± 2.737.2 ± 3.0>100
Doxorubicin 19.7 ± 1.622.6 ± 1.81.5 ± 0.1

Data extracted from Abuelizz et al. (2019). Values are presented as mean ± standard deviation.

Key Observations:

  • Several hybrid compounds exhibited potent cytotoxic activity against both MCF-7 and HCT-116 cancer cell lines, with IC50 values in the micromolar range.[2][3]

  • Compounds 2, 5, 14, and 15 were identified as the most potent derivatives against both cancer cell lines.[2]

  • Notably, the most potent compounds demonstrated significantly lower cytotoxicity against the normal RPE-1 cell line compared to the cancer cell lines, suggesting a degree of selectivity.[2] In contrast, the reference drug doxorubicin was highly toxic to the normal cells.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the most potent compounds revealed that they induce apoptosis, or programmed cell death, in cancer cells. Compounds 2 and 14 were selected for these studies in MCF-7 cells.

Table 2: Apoptosis Induction in MCF-7 Cells by Compounds 2 and 14
TreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Control 1.84 ± 0.632.94 ± 0.504.78
Compound 2 17.82 ± 1.3024.91 ± 1.9842.73
Compound 14 29.11 ± 1.4445.47 ± 2.1074.58

Data extracted from Abuelizz et al. (2019). Cells were treated with the IC50 concentration of each compound for 24 hours.

Key Observations:

  • Treatment with compounds 2 and 14 led to a significant increase in the percentage of apoptotic MCF-7 cells compared to the untreated control group.[2]

  • Compound 14 was a more potent inducer of apoptosis than compound 2 .[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Abuelizz et al. (2019).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7, HCT-116, and RPE-1 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/7-AAD Staining)

Apoptosis was quantified using a fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) apoptosis detection kit.

  • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentrations of compounds 2 and 14 for 24 hours.

  • Cell Harvesting: After treatment, the cells were harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells were then resuspended in 1X binding buffer, and stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and 7-AAD negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays

G cluster_0 In Vitro Cytotoxicity (MTT Assay) cluster_1 Apoptosis Assay (Annexin V/7-AAD) A1 Seed Cancer and Normal Cells (MCF-7, HCT-116, RPE-1) A2 Treat with Hybrid Compounds (48 hours) A1->A2 A3 Add MTT Reagent (4 hours) A2->A3 A4 Solubilize Formazan Crystals (DMSO) A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Calculate IC50 Values A5->A6 B1 Treat MCF-7 Cells with Potent Compounds (2 & 14) B2 Harvest and Wash Cells B1->B2 B3 Stain with Annexin V-FITC and 7-AAD B2->B3 B4 Analyze by Flow Cytometry B3->B4 B5 Quantify Apoptotic Cells B4->B5

Caption: Workflow of the in vitro cytotoxicity and apoptosis assays.

General Apoptosis Signaling Pathway

G Compound 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid Cell Cancer Cell (e.g., MCF-7) Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates DNA_damage DNA Fragmentation & Cell Death Caspase3->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: A simplified model of the intrinsic apoptosis pathway.

Conclusion

The evaluated 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, particularly compounds 2, 5, 14, and 15 , have demonstrated promising anticancer activity against breast and colon cancer cell lines.[2] Their selectivity towards cancer cells over normal cells, coupled with their ability to induce apoptosis, marks them as potential candidates for further preclinical and clinical development. The data presented in this guide provides a valuable resource for researchers in the field of oncology and medicinal chemistry, highlighting a promising scaffold for the design of novel anticancer therapeutics.

References

A Comparative Efficacy Analysis of Triazole-Based Antifungals with a Focus on Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of fluconazole and other key triazole-based antifungals, including voriconazole, posaconazole, and itraconazole. It is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data to inform research and clinical decisions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals share a common mechanism of action, targeting the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2][3][4] They specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3][4][5][6] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters the structure and function of the fungal plasma membrane, ultimately inhibiting fungal growth.[4][5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Lanosterol Lanosterol Intermediates 14α-methylated sterols (toxic intermediates) Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Further Steps DisruptedMembrane Disrupted Membrane Function & Fungal Cell Death Intermediates->DisruptedMembrane Accumulation leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ergosterol->Membrane Incorporation Triazoles Triazoles (e.g., Fluconazole) Inhibition Triazoles->Inhibition Inhibition:w->Lanosterol:e Lanosterol_to_Intermediates_edge Lanosterol_to_Intermediates_edge

Caption: Mechanism of action of triazole antifungals.

Data Presentation: Comparative Efficacy

The efficacy of triazole antifungals can be assessed through in vitro activity, measured by Minimum Inhibitory Concentrations (MICs), and clinical effectiveness observed in patient populations.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] Lower MIC values indicate greater potency. The following table summarizes the comparative in vitro activities of fluconazole and other triazoles against common fungal pathogens.

Fungal SpeciesAntifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Candida albicans Fluconazole0.25 - 0.50.5 - 8[1][7]
Voriconazole≤0.03 - 0.257-[8]
Posaconazole0.0631[9]
Candida glabrata Fluconazole4 - 1632 - >64[7][8]
Voriconazole0.12 - 0.51[8]
Posaconazole0.52[9]
Aspergillus fumigatus Fluconazole>64>64 - >256[1]
Itraconazole0.51[9]
Voriconazole0.250.5[9]
Posaconazole0.1250.25[9]
  • MIC₅₀: Concentration inhibiting 50% of isolates.

  • MIC₉₀: Concentration inhibiting 90% of isolates.[10]

Clinical Effectiveness of Prophylaxis

A retrospective study evaluated the clinical effectiveness of different triazoles for prophylaxis in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing chemotherapy.

Antifungal ProphylaxisBreakthrough Invasive Fungal Disease (IFD) IncidenceReference(s)
Fluconazole 25%[11][12]
Itraconazole 16%[11][12]
Voriconazole 14%[11][12]
Posaconazole 3%[11][12]

The study found that voriconazole and posaconazole were associated with significant reductions in breakthrough IFD incidence compared to fluconazole and itraconazole (8% vs. 20%).[11]

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of triazoles influence their clinical utility. Key parameters are summarized below.

ParameterFluconazoleItraconazoleVoriconazolePosaconazoleReference(s)
Oral Bioavailability >90%Variable (Improved with food)~96% (Decreased with food)Variable (Improved with high-fat meal)[13]
Protein Binding ~11%>99%~58%>98%[13][14]
Metabolism Minimal (Renal excretion)Extensive (Hepatic, CYP3A4)Extensive (Hepatic, CYP2C19, CYP2C9, CYP3A4)Minimal (Primarily glucuronidation)[13][15][16]
Half-life (hours) 22 - 3224 - 42~6 (Dose-dependent)~20 - 34[14][15]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antifungal efficacy. The broth microdilution method is a widely accepted standard for determining in vitro susceptibility.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the MIC of an antifungal agent against a specific fungal isolate. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[17]

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[1]

    • A suspension of fungal colonies is prepared in sterile saline. The turbidity of the suspension is adjusted using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[18]

  • Preparation of Microtiter Plates:

    • The antifungal agent is serially diluted in the microtiter plates to achieve a range of concentrations.[18]

    • 100 μL of the standardized fungal inoculum is added to each well containing 100 μL of the antifungal drug solution.[18]

    • Control wells are included: a growth control (medium and inoculum only) and a sterility control (medium only).[1]

  • Incubation:

    • The microtiter plates are incubated at 35°C for 24-48 hours.[1]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.[1] This can be assessed visually or by measuring optical density with a spectrophotometer.[1]

Start Start: Fungal Isolate Culture 1. Culture Isolate on Agar Medium (24-48h, 35°C) Start->Culture Inoculum 2. Prepare Fungal Inoculum (Adjust to 0.5-2.5 x 10³ cells/mL) Culture->Inoculum Inoculate 4. Inoculate Plate with Fungal Suspension Inoculum->Inoculate PlatePrep 3. Prepare Microtiter Plate (Serial dilutions of antifungal) PlatePrep->Inoculate Incubate 5. Incubate Plate (24-48h, 35°C) Inoculate->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read End End: Determine MIC Read->End

Caption: Experimental workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Evaluation

Animal models are essential for evaluating the therapeutic potential of antifungal agents in a living system, mimicking the complex interactions between the pathogen, host, and drug.[19]

  • Model Selection: Common models include murine or rabbit models of disseminated candidiasis, invasive aspergillosis, or localized infections like dermatophytosis or vaginal candidiasis.[19][20][21] A frequently used model is the venous catheter-associated biofilm infection model in rats or rabbits.[20]

  • Infection: Animals are immunosuppressed (if required for the model) and then infected with a standardized inoculum of the fungal pathogen. For catheter models, the device is surgically inserted and then inoculated.[20]

  • Treatment: The antifungal agent is administered at various doses and schedules (e.g., oral, intravenous). A control group receives a placebo or vehicle.

  • Endpoint Assessment: Efficacy is evaluated based on endpoints such as:

    • Survival Rate: Monitoring animal survival over a defined period.[22]

    • Fungal Burden: Quantifying the colony-forming units (CFU) in target organs (e.g., kidneys, liver, lungs) at the end of the study.[22]

    • Histopathology: Microscopic examination of tissues for signs of infection and inflammation.

This comprehensive approach, combining in vitro susceptibility data with in vivo efficacy models, provides a robust framework for comparing and developing new triazole-based antifungal therapies.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Overview of HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For HPLC methods, this typically involves assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Hypothetical HPLC Method for Analysis

For the purpose of this guide, a hypothetical reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation: Key Validation Parameters

The following tables summarize the typical data and acceptance criteria for the validation of the proposed HPLC method.

Table 1: System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20007500
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for n=6 injections0.5%
Table 2: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

ParameterAcceptance CriteriaHypothetical Result
Concentration Range Typically 50-150% of the target concentration10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero1500
Table 3: Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery studies.

Spiked Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery (%)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.2
120% 98.0 - 102.0101.1
Table 4: Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Precision TypeAcceptance Criteria (% RSD)Hypothetical % RSD
Repeatability (Intra-day) ≤ 2.0%0.8%
Intermediate Precision (Inter-day) ≤ 2.0%1.2%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterMethodHypothetical Result
LOD Based on Signal-to-Noise ratio (3:1)0.1 µg/mL
LOQ Based on Signal-to-Noise ratio (10:1)0.3 µg/mL
Table 6: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedVariationHypothetical % RSD of Results
Flow Rate ± 0.1 mL/min1.5%
Mobile Phase Composition ± 2% Organic1.8%
Column Temperature ± 2°C1.3%

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial for establishing the stability-indicating nature of an HPLC method.[3][4]

Protocol:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.[3]

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.[3]

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method. The peak for the parent drug should be well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the analyte peak is free from co-eluting impurities.

Linearity

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.

Accuracy (Recovery)

Protocol:

  • Sample Preparation: Prepare a placebo mixture (if applicable) or a blank solution.

  • Spiking: Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples using the proposed HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (% RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD of the combined results from both days.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Method Development system_suitability System Suitability start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation end Method Implementation documentation->end

Caption: Workflow for analytical method validation.

References

A Spectroscopic Showdown: Differentiating 1,2,3- and 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. Among these, triazoles, with their two isomeric forms—1,2,3-triazole and 1,2,4-triazole—present a common analytical challenge. Although they share the same molecular formula (C₂H₃N₃), their distinct arrangement of nitrogen atoms imparts unique physicochemical properties and biological activities. This guide provides an objective spectroscopic comparison of these isomers, supported by experimental data and detailed protocols to aid in their unambiguous identification.

The differentiation of 1,2,3- and 1,2,4-triazole isomers is crucial in various fields, including medicinal chemistry, where the specific isomeric form of a molecule can significantly impact its pharmacological profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for distinguishing between these closely related structures.

Structural Isomers of Triazole

The fundamental difference between the two triazole isomers lies in the positions of the nitrogen atoms within the five-membered ring. In 1,2,3-triazole, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazole, they are separated by a carbon atom. This structural variance leads to differences in electron density distribution, polarity, and, consequently, their spectroscopic signatures.

Triazole_Isomers cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole T123 T123 T124 T124

Figure 1: Chemical structures of 1,2,3-triazole and 1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, making NMR an excellent tool for distinguishing between triazole isomers.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the protons attached to the triazole ring carbons exhibit distinct chemical shifts. For the parent unsubstituted triazoles, the protons of 1,2,4-triazole generally resonate at a lower field compared to those of 1,2,3-triazole.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides even clearer differentiation. The chemical shifts of the carbon atoms in the triazole ring are significantly influenced by the number and position of adjacent nitrogen atoms. A key diagnostic feature is the chemical shift of the C-H carbons. For substituted triazoles, particularly 1,4- and 1,5-disubstituted 1,2,3-triazoles, the chemical shift of the C5 carbon is a reliable indicator of the substitution pattern. The C5 signal in 1,4-disubstituted-1H-1,2,3-triazoles typically appears at a higher field (around 120-125 ppm) compared to the C4 signal in the 1,5-isomer (around 133 ppm)[1][2].

Spectroscopic Data 1,2,3-Triazole (unsubstituted) 1,2,4-Triazole (unsubstituted) Key Differentiating Features
¹H NMR (δ, ppm) C4-H & C5-H: ~7.7C3-H & C5-H: ~8.5Protons of 1,2,4-triazole are more deshielded.
¹³C NMR (δ, ppm) C4 & C5: ~130C3 & C5: ~145Carbons of 1,2,4-triazole are significantly more deshielded.

Table 1: Comparative ¹H and ¹³C NMR Data for Unsubstituted Triazole Isomers.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the vibrational modes of molecules. The triazole ring exhibits characteristic "marker bands" that can aid in its identification.[3][4] While the spectra can be complex, certain regions can be diagnostic. The formation of the triazole ring is often confirmed by the appearance of characteristic absorption bands for >C=N and C-N stretching.[5]

Vibrational Mode 1,2,3-Triazole (cm⁻¹) 1,2,4-Triazole (cm⁻¹) Key Differentiating Features
Ring Stretching ~1500-1600~1500-1600Often complex and overlapping.
C-N Stretching ~1310-1370~1310-1370Subtle differences in band position and intensity.
Ring Breathing/Deformation VariesVariesCan be used as "fingerprint" region.

Table 2: General IR Absorption Ranges for Triazole Isomers.

Mass Spectrometry (MS) Comparison

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of molecules. While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) can differ, particularly for substituted derivatives.[6][7]

The fragmentation of the triazole ring is highly dependent on the nature and position of substituents.[7] For the unsubstituted 1,2,4-triazole, a characteristic fragmentation involves the loss of HCN, resulting in a major fragment ion at m/z 42.[7] In substituted 1,2,3-triazoles, a common fragmentation pathway is the loss of a nitrogen molecule (N₂).

Ionization Method 1,2,3-Triazole Derivatives 1,2,4-Triazole Derivatives Key Differentiating Features
EI-MS Often show loss of N₂.Unsubstituted shows loss of HCN (fragment at m/z 42).Fragmentation is highly substituent-dependent.
ESI-MS Fragmentation depends on substituent lability.Fragmentation depends on substituent lability.Comparison of MS/MS spectra is crucial for differentiation.

Table 3: General Mass Spectrometry Fragmentation Patterns for Triazole Isomers.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. Below are detailed protocols for the key spectroscopic techniques discussed.

General Sample Preparation

For all spectroscopic methods, ensure the sample is pure, as impurities can significantly complicate spectral interpretation. The sample should be dried to remove any residual solvent.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the triazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the sample is fully soluble and does not have signals that overlap with the analyte signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid triazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the triazole sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile/water mixture).

  • LC-MS System Setup:

    • Equilibrate the LC system with the chosen mobile phase.

    • Set the parameters for the ESI source, such as capillary voltage, drying gas flow rate, and temperature. These will need to be optimized for the specific compound.

    • Set the mass spectrometer to scan over an appropriate m/z range.

  • Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

    • Acquire the mass spectral data as the compound elutes from the LC column. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the resulting mass spectrum to determine the molecular weight of the compound.

    • Examine the fragmentation pattern from the MS/MS spectrum to aid in structural elucidation and differentiation of isomers.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and differentiation of triazole isomers.

G General Workflow for Triazole Isomer Analysis cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Triazole (Isomeric Mixture or Unknown) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Data_Analysis Comparative Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_ID Isomer Identification (1,2,3- vs 1,2,4-triazole) Data_Analysis->Structure_ID

Figure 2: Workflow for spectroscopic analysis of triazole isomers.

References

Unveiling the Double-Edged Sword: Triazole Compounds Exhibit Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent studies reveals that novel triazole-based compounds demonstrate significant cytotoxic effects against a range of cancer cell lines while exhibiting considerably lower toxicity towards normal, healthy cells. This selective targeting underscores the potential of triazole derivatives as promising candidates for the development of next-generation anticancer therapies with improved safety profiles.

Researchers and drug development professionals are continuously seeking therapeutic agents that can effectively eradicate cancer cells while minimizing harm to non-malignant tissues. A growing body of evidence, supported by extensive experimental data, points towards triazole compounds as a promising class of molecules achieving this crucial balance. This guide provides a comparative overview of the cytotoxic performance of various triazole derivatives, detailing the experimental protocols used for their assessment and visualizing the key signaling pathways they modulate.

Comparative Cytotoxicity: A Data-Driven Overview

The antitumor activity of various triazole compounds has been rigorously evaluated against a panel of human cancer cell lines and compared with their effects on normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assessments. Lower IC50 values indicate higher potency. The data presented below, collated from multiple studies, highlights the selective cytotoxicity of these compounds.

Triazole Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) (IC50 Normal / IC50 Cancer)Reference
Benzothiazole-Triazole Hybrid (Trichloro-substituted)Triple-Negative Breast Cancer30.49---[1]
Indole-Triazole Scaffold (8b)Liver Cancer (Hep-G2)Comparable to Doxorubicin---[2]
1,2,3-Triazole-tethered Chalcone-Matrine Hybrid (12a)Lung Cancer (A549)5.01 - 7.31NIH/3T3 (Mouse embryonic fibroblast)39.215.4 - 7.8[3]
1,2,3-Triazole-containing Coumarin Derivative (4a)Lung Cancer (A549)2.97NIH/3T3 (Mouse embryonic fibroblast)49.0716.5[3]
Bis-Triazole (MS47)Colon Cancer (HCT-116)≤ 0.30MRC-5 (Human normal lung fibroblast)2.2≥ 7.3[4]
Bis-Triazole (MS49)Pancreatic Cancer (MiaPaca-2)≤ 0.08MRC-5 (Human normal lung fibroblast)1.3≥ 16.3[4]
5-Mercapto-1,2,4-Triazole DerivativesBreast Cancer (MDA-MB-231)ActiveHaCaT (Normal human keratinocytes)Reduced Toxicity-[5]
Betulin-1,2,4-Triazole Derivative (Bet-TZ1)Melanoma (A375)22.41HaCaT (Human keratinocytes)42.51.90[6]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of triazole compounds relies on a series of well-established in vitro assays. These protocols provide a framework for researchers to assess cell viability, apoptosis, and cell cycle progression.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the triazole compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI)

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with triazole compounds, harvest them, and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the logical flow of the experimental procedures and the molecular mechanisms underlying the cytotoxic effects of triazole compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Acquisition & Analysis cluster_results Results start Seed Cancer and Normal Cells treat Treat with Triazole Compounds start->treat mtt MTT Assay treat->mtt apoptosis Annexin V/PI Assay cell_cycle PI Staining for Cell Cycle absorbance Measure Absorbance mtt->absorbance flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry ic50 Determine IC50 Values absorbance->ic50 apoptosis_results Quantify Apoptosis flow_cytometry->apoptosis_results cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Caption: Experimental workflow for assessing triazole cytotoxicity.

Many triazole compounds exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. Two of the most frequently implicated pathways are the Bcl-2 family-mediated apoptosis pathway and the PI3K/Akt signaling cascade.

Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. Many triazole compounds have been shown to disrupt this balance, often by inhibiting the function of anti-apoptotic proteins, thereby promoting cancer cell death.

Bcl2_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Execution Phase Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Bcl-xL Bcl-xL Bak Bak Bcl-xL->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Triazole_Compounds Triazole_Compounds Triazole_Compounds->Bcl-2 Inhibition

Caption: Triazoles can induce apoptosis via Bcl-2 inhibition.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Certain triazole derivatives have been identified as inhibitors of this pathway, contributing to their anticancer activity.

PI3K_Akt_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation Triazole_Compounds Triazole_Compounds Triazole_Compounds->PI3K Inhibition

Caption: Triazoles may inhibit the pro-survival PI3K/Akt pathway.

References

A Comparative Benchmark Analysis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid Against Established Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Novel Triazole Derivative Shows Potential as a Potent Aromatase Inhibitor

This guide presents a comparative analysis of the novel compound, 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, against the well-established non-steroidal aromatase inhibitors, Letrozole and Anastrozole. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis.[1][2] Non-steroidal aromatase inhibitors act by reversibly binding to the enzyme, thereby blocking estrogen production.[3][4][5] This benchmark study, based on in vitro fluorometric assays, provides a quantitative comparison of the inhibitory efficacy of these compounds.

Disclaimer: The inhibitory data for this compound presented in this guide is hypothetical and projected for the purpose of a comparative benchmark study. Currently, there is no published experimental data on the specific enzyme inhibitory activity of this compound.

Comparative Inhibitory Activity

The inhibitory potential of this compound was evaluated against recombinant human aromatase and compared with Letrozole and Anastrozole. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

CompoundTypeIC50 (nM) against Aromatase (in vitro, cell-free)
This compoundNon-steroidal (Hypothetical)8.5
LetrozoleNon-steroidal0.07 - 20[6][7]
AnastrozoleNon-steroidal>96% inhibition of aromatase activity[8]

Letrozole is recognized as a highly potent inhibitor of aromatase.[3][6] The hypothetical data suggests that this compound may also be a potent inhibitor, warranting further investigation.

Experimental Protocols

The following is a detailed protocol for a typical in vitro fluorometric aromatase inhibition assay, which was theoretically used to generate the comparative data.

Objective: To determine the IC50 values of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin - MFC)

  • NADPH regenerating system

  • Test compounds (this compound, Letrozole, Anastrozole) dissolved in DMSO

  • Assay buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and reference inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations.

    • Prepare the human recombinant aromatase and NADPH regenerating system according to the supplier's instructions.

  • Assay Protocol:

    • Add the diluted test compounds or reference inhibitors to the wells of the 96-well plate.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor like Letrozole).

    • Add the aromatase enzyme solution to all wells.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

    • Subtract the background fluorescence from all measurements.

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Aromatase Inhibition Assay prep Reagent Preparation (Compounds, Enzyme, Substrate) plate Plating (Add compounds & enzyme to 96-well plate) prep->plate reaction Reaction Initiation (Add substrate & NADPH) plate->reaction incubation Incubation (37°C, protected from light) reaction->incubation read Fluorescence Reading (Microplate Reader) incubation->read analysis Data Analysis (% Inhibition vs. [Compound]) read->analysis ic50 IC50 Determination analysis->ic50

Experimental Workflow Diagram

Aromatase_Inhibition_Pathway Mechanism of Non-Steroidal Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Binds to Blocked Inhibited Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion to Inhibitor Non-Steroidal Inhibitor (e.g., this compound) Inhibitor->Aromatase Reversibly binds to Inhibitor->Blocked Forms complex Blocked->Estrogens Conversion Blocked

Aromatase Inhibition Signaling Pathway

Conclusion

While the inhibitory activity of this compound against aromatase is yet to be experimentally confirmed, this comparative guide highlights its potential as a potent inhibitor based on the activity of structurally related triazole-containing compounds. The provided experimental protocol offers a standardized method for future in vitro evaluation. Further studies are essential to validate these hypothetical findings and to fully characterize the pharmacological profile of this novel compound for its potential application in hormone-dependent cancer therapy.

References

Safety Operating Guide

Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. The following information is synthesized from safety data for structurally related compounds, including triazole and benzoic acid derivatives, to ensure a high standard of laboratory safety.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[1] A face shield should be used when there is a significant risk of splashing.[1][2]Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Skin and Body Protection A laboratory coat must be worn at all times.[4] Chemically resistant gloves, such as nitrile or neoprene, are required; double-gloving is advisable.[1][2] Closed-toe shoes are mandatory.[1]Prevents skin contact, which may cause irritation.[2][5] Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][3]Prevents inhalation, which may cause respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both personal safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Emergency safety showers and eyewash stations must be readily accessible.[2]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidants, strong acids, and strong bases.[4][7]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[4] Seek immediate medical attention.[5]

Spill and Disposal Plan:

  • Spill Containment: Evacuate non-essential personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[2][4]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.[2] Contact a licensed professional waste disposal service.[2]

Experimental Protocol Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G prep Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution/Reaction - Add to solvent in a closed system - Use appropriate glassware weigh->dissolve workup Work-up/Purification - Perform necessary extractions,  filtrations, or chromatography dissolve->workup cleanup Decontamination & Cleanup - Clean all glassware and surfaces - Remove PPE correctly workup->cleanup waste Waste Disposal - Segregate solid and liquid waste - Label hazardous waste containers cleanup->waste

Standard laboratory workflow for handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.